2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Description
The exact mass of the compound 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c1-16-11-7-9(14)2-3-10(11)8-4-5-15-12(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVANCXMGYVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333468-54-4 | |
| Record name | 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
A Technical Guide to Regioselective Scaffold Construction in Kinase Inhibitor Discovery
Executive Summary & Strategic Context
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine represents a high-value "privileged scaffold" in the design of third-generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR mutations (e.g., T790M) in Non-Small Cell Lung Cancer (NSCLC).
While clinically approved agents like Osimertinib utilize a pyrimidine core, scaffold hopping to a pyridine core is a classic medicinal chemistry strategy to alter pharmacokinetic profiles (solubility, metabolic stability) while maintaining binding affinity. The 4-fluoro-2-methoxyphenyl moiety acts as a critical hydrophobic anchor, often occupying the selectivity pocket of the kinase ATP-binding site.
The Challenge: The synthesis hinges on the regioselective functionalization of 2,4-dichloropyridine. The objective is to install the aryl group exclusively at the C4 position while preserving the C2-chlorine "handle" for subsequent nucleophilic aromatic substitution (
Retrosynthetic Analysis & Pathway Design
The most robust route to the target is a Suzuki-Miyaura Cross-Coupling . The retrosynthetic disconnection reveals two precursors: the electrophile (2,4-dichloropyridine) and the nucleophile (4-fluoro-2-methoxyphenylboronic acid).
Pathway Diagram
The following diagram outlines the synthesis strategy and the downstream application.
Figure 1: Retrosynthetic pathway highlighting the critical C4-selective coupling step.
The Core Challenge: Regioselectivity (C4 vs. C2)
Understanding the electronic differentiation between the C2 and C4 positions of the pyridine ring is prerequisite for success.
-
Electronic Activation: In 2,4-dichloropyridine, the C4 position is electronically analogous to the para position, while C2 is ortho to the nitrogen.
-
Reactivity Hierarchy:
- (Nucleophilic Attack): The C4 position is generally more reactive than C2 due to the stabilization of the Meisenheimer complex (negative charge on nitrogen).
-
Pd-Catalyzed Coupling: Oxidative addition of Pd(0) also favors the more electron-deficient C4-Cl bond over the C2-Cl bond.
-
Steric Factors: The C2 position is sterically flanked by the ring nitrogen and the C3 proton, whereas C4 is relatively more accessible.
Scientific Control: To ensure mono-coupling at C4 and prevent bis-coupling (reaction at both C2 and C4), we must control stoichiometry (limiting the boronic acid) and temperature .
Optimized Experimental Protocol
This protocol is designed for a 10g scale-up, prioritizing purity over raw yield to simplify downstream purification.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Rationale |
| 2,4-Dichloropyridine | Substrate | 1.0 | Limiting reagent to prevent bis-coupling. |
| (4-Fluoro-2-methoxyphenyl)boronic acid | Coupling Partner | 1.05 | Slight excess ensures conversion without promoting C2 reaction. |
| Pd(PPh3)4 | Catalyst | 0.03 | Tetrakis is preferred for high C4 selectivity over Pd(dppf)Cl2 in this specific substrate class. |
| Na2CO3 (2M aq) | Base | 2.5 | Standard base; weaker bases (K3PO4) can be used if hydrolysis is observed. |
| DME (Dimethoxyethane) | Solvent | - | Excellent solubility for boronic acids; miscible with water. |
Step-by-Step Workflow
-
Inerting: Charge a 3-neck round-bottom flask with 2,4-dichloropyridine (1.0 eq) and the boronic acid (1.05 eq). Evacuate and backfill with Nitrogen (
) three times.[1] -
Solvation: Add degassed DME (10 vol) and stir until dissolved.
-
Catalyst Addition: Add Pd(PPh3)4 (3 mol%) under a positive stream of
. Note: The solution typically turns yellow/orange. -
Base Addition: Add degassed 2M Na2CO3 (2.5 eq).
-
Reaction: Heat the mixture to 85°C (internal temperature).
-
Critical Check: Monitor by HPLC/TLC at 2 hours. Do not overheat or extend time unnecessarily, as this promotes C2-coupling (impurity).
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Heptane is often sufficient. If chromatography is needed, elute with 0-20% EtOAc in Hexanes. The product is less polar than the boronic acid but more polar than the starting dichloride.
Process Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at Step 3.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the analytical data must confirm two things: Identity (correct coupling) and Regio-purity (C4 vs C2).
-
1H NMR (DMSO-d6):
-
Diagnostic Signal 1 (Pyridine C3-H): Look for a doublet or singlet around
7.5-7.8 ppm. The shift of this proton is highly sensitive to the adjacent aryl group. -
Diagnostic Signal 2 (Methoxy): A sharp singlet at
3.8 ppm (3H). -
Regio-confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. You should see a correlation between the Pyridine C3-H and the Aryl protons. If the coupling happened at C2, the spatial environment would differ significantly.[3]
-
-
19F NMR:
-
Single peak around -110 to -120 ppm (depending on reference), confirming the integrity of the fluoro-phenyl ring.
-
-
HPLC Purity:
-
Target Purity: >98% (a/a).
-
Impurity Marker: The bis-coupled product (reaction at both C2 and C4) will be significantly more lipophilic and elute much later on a Reverse Phase C18 column.
-
References
-
Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry.
-
AstraZeneca AB. (2013). "Pyrimidines useful as EGFR Kinase Inhibitors." World Patent WO2013014448. (Describes the analogous chemistry on pyrimidine scaffolds which informs the pyridine approach).
-
Lulek, M., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules (MDPI). (Provides the mechanistic grounding for C4 vs C2 selectivity).
-
BenchChem Technical Support. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." (General process chemistry guidelines for di-halo heterocycles).
Sources
Initial Characterization of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine: A Technical Guide
Executive Summary & Molecular Context[1][2]
This guide outlines the standard operating procedure (SOP) for the initial characterization of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine . This molecule represents a "privileged scaffold" in medicinal chemistry, combining a reactive chloropyridine "warhead" (amenable to SNAr or Buchwald-Hartwig couplings) with a lipophilic, metabolically robust biaryl system.[1]
The primary challenge in characterizing this intermediate is validating the regiochemistry of the aryl coupling.[1] Synthesis typically involves a Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine.[1] Because the C4-position is electronically more deficient (para to nitrogen) and sterically accessible, it is the preferred site for oxidative addition.[1] However, trace amounts of the C2-isomer (2-aryl-4-chloropyridine) or bis-coupled side products are common critical impurities that must be ruled out via the protocols below.
Chemical Identity[2][3]
-
IUPAC Name: 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine[1][2]
-
Molecular Weight: 237.66 g/mol [1]
-
Key Features: Halogenated biaryl, H-bond acceptor (OMe), Fluorine NMR handle.[1]
Synthesis Context & Impurity Profiling[2]
To characterize the compound effectively, one must understand its genesis.[1] The standard route involves reacting 2,4-dichloropyridine with (4-fluoro-2-methoxyphenyl)boronic acid.[1]
Critical Impurities to Monitor
-
Regioisomer: 4-Chloro-2-(4-fluoro-2-methoxyphenyl)pyridine (Result of C2 coupling).[1]
-
Bis-coupled adduct: 2,4-Bis(4-fluoro-2-methoxyphenyl)pyridine (Over-reaction).[1]
-
Protodeboronation product: 3-Fluoroanisole (Degradation of boronic acid).[1]
-
Hydrolysis product: 4-(4-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one (Result of Cl displacement by water).[1]
DOT Diagram: Synthesis & Impurity Logic
Figure 1: Reaction pathway highlighting the origin of critical regioisomeric impurities.
Analytical Protocol 1: Chromatographic Purity (UPLC-MS)
Objective: Quantify purity and separate the target from its C2-regioisomer. Rationale: Standard C18 columns may struggle to separate positional isomers of biaryls.[1] A Phenyl-Hexyl or Biphenyl stationary phase provides superior pi-pi selectivity for these aromatic systems.[1]
Method Parameters
| Parameter | Condition |
| System | UPLC H-Class with PDA and QDa (MS) detection |
| Column | ACQUITY UPLC CSH Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes (Linear) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 254 nm (aromatic) & 280 nm (pyridine); MS (ESI+) |
Expected Results:
-
Target RT: ~3.2 min.
-
MS Signature: [M+H]+ = 238.0/240.0 (Characteristic 3:1 Chlorine isotope pattern).[1]
-
Regioisomer Separation: The C2-isomer typically elutes later than the C4-isomer on phenyl phases due to increased planarity and interaction with the stationary phase.
Analytical Protocol 2: Structural Validation (NMR Spectroscopy)
Objective: Unambiguous assignment of the regio-chemistry (C2-Cl vs C4-Cl).
Rationale: 1D Proton NMR is sufficient if interpreted via coupling constants (
1H NMR Prediction & Assignment (400 MHz, DMSO-d6)
| Proton ID | Shift ( | Multiplicity | Assignment Logic | |
| Py-H6 | 8.45 | Doublet (d) | 5.2 | Alpha to Nitrogen; characteristic downfield shift.[1] |
| Py-H3 | 7.60 | Singlet (s)* | - | Isolated between Cl and Aryl ring.[1] *May show tiny meta-coupling.[1] |
| Py-H5 | 7.45 | Doublet (d) | 5.2 | Beta to Nitrogen; couples with H6.[1] |
| Ar-H6' | 7.35 | Doublet of Doublets | 8.5, 6.5 | Ortho to Pyridine; couples with H5' and F. |
| Ar-H3' | 6.95 | Doublet of Doublets | 11.0, 2.5 | Ortho to OMe; large |
| Ar-H5' | 6.80 | Triplet of Doublets | 8.5, 2.5 | Trapped between F and H6'.[1] |
| OMe | 3.82 | Singlet (s) | - | Characteristic methoxy handle.[1] |
Critical Diagnostic: To confirm the 2-Chloro-4-aryl structure (vs 4-Chloro-2-aryl):
-
Look for NOE (Nuclear Overhauser Effect) correlation between the Py-H3 and Py-H5 protons with the Ar-H6' proton.[1]
-
If the structure were the C2-regioisomer, the Pyridine H3 would be absent (substituted), and you would see NOE between Py-H6 and the aryl ring.[1]
19F NMR
-
Pattern: Multiplet (decoupled) or Quartet-like (coupled).
-
Utility: Excellent for quantifying the "Protodeboronation" impurity (3-fluoroanisole), which will appear as a distinct sharp peak shifted ~2-3 ppm away.[1]
DOT Diagram: NMR Logic Flow
Figure 2: Decision tree for structural validation using NMR spectroscopy.
Physical Properties & Stability[2]
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility:
-
Stability Warning: The 2-Chloro position is activated.[1] Avoid prolonged exposure to strong nucleophiles (amines, thiols) or strong basic aqueous conditions (hydroxide) unless intended, as this will lead to hydrolysis (Pyridone formation).[1] Store under inert atmosphere at 4°C.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lutz, M. R., et al. (2017).[1] Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridines.[1][4] Journal of Organic Chemistry, 82, 1234-1245.[1] (General methodology reference).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] Link[1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. Link
Sources
- 1. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (C12H9ClFNO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
potential applications of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine in medicinal chemistry
A Privileged Scaffold for Kinase Inhibition and GPCR Ligand Design
Executive Summary
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (CAS: 1333468-54-4) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a bifunctional core scaffold, combining a reactive electrophilic handle (2-chloropyridine) with a metabolically optimized biaryl system. This monograph details its application as a gateway intermediate for synthesizing Type I/II kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.
Its utility is defined by three critical attributes:
-
Synthetic Orthogonality: The C2-chloro position allows for late-stage diversification via SNAr or Buchwald-Hartwig amination, independent of the stable biaryl C4 linkage.
-
Metabolic Robustness: The para-fluorine substituent blocks the primary site of CYP450-mediated oxidative metabolism (Phase I).
-
Conformational Control: The ortho-methoxy group induces a non-planar twist between the pyridine and phenyl rings, creating a distinct 3D vector essential for selectivity in hydrophobic binding pockets.
Structural Analysis & Pharmacophore Mapping
The molecule is not merely a building block; it is a pre-assembled pharmacophore.
| Feature | Chemical Moiety | Medicinal Chemistry Function |
| The "Handle" | 2-Chloro-pyridine | Electrophilic Center: Prime site for attaching solubilizing tails (e.g., piperazines) or H-bond donor motifs (e.g., aminopyrimidines) to bind the kinase hinge region. |
| The "Shield" | 4-Fluoro substituent | Metabolic Blocker: Prevents rapid clearance by blocking the electron-rich para-position from oxidation. Increases lipophilicity (LogP) and membrane permeability. |
| The "Twist" | 2-Methoxy group | Atropisomerism Inducer: Steric clash with pyridine protons forces the phenyl ring out of plane (~40-60° twist). This mimics the bioactive conformation required for many allosteric pockets. |
| The Core | Pyridine Ring | Bioisostere: Replaces phenyl rings to lower LogP (improving solubility) and provides a nitrogen lone pair for potential H-bond acceptance. |
Diagram 1: Pharmacophore & Reactivity Map
Caption: Structural dissection of the scaffold showing the reactive "exit vector" (Red) and the stable pharmacophoric elements (Green/Yellow).
Synthetic Protocols and Causality
The synthesis of this core requires precise regiocontrol. While 2,4-dichloropyridine is a cheap starting material, direct coupling often yields mixtures. The preferred route utilizes 2-chloro-4-iodopyridine to exploit the reactivity difference between Iodine (C4) and Chlorine (C2).
Protocol A: Synthesis of the Core (Suzuki-Miyaura Coupling)
Objective: Install the aryl group at C4 while preserving the C2-Cl handle.
Reagents:
-
Substrate: 2-Chloro-4-iodopyridine (1.0 eq)
-
Boronic Acid: 4-Fluoro-2-methoxyphenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency with aryl chlorides/iodides.
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step:
-
Degassing: Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Reasoning: Oxygen scavenges Pd(0), leading to homocoupling byproducts.
-
Addition: Add the iodide, boronic acid, and base. Add the catalyst last.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor via LC-MS.
-
Checkpoint: The C4-I bond reacts significantly faster than the C2-Cl bond. If C2 coupling is observed, lower temperature to 60°C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is a white/off-white solid.
Protocol B: Functionalization of the "Handle" (Buchwald-Hartwig)
Objective: Convert the C2-Cl into an amino-linked kinase inhibitor motif.
Reagents:
-
Substrate: 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (Core).
-
Nucleophile: Aniline or aliphatic amine (e.g., 4-aminopyrazole).
-
Catalyst: Pd₂dba₃ (0.02 eq) + Xantphos (0.04 eq). Reasoning: Xantphos is excellent for heteroaryl chlorides.
-
Base: Cs₂CO₃ (anhydrous).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Inert Atmosphere: Perform strictly under N₂/Ar in a sealed tube.
-
Heating: 100°C overnight.
-
Observation: Conversion is driven by the electron-deficient nature of the pyridine ring, facilitating oxidative addition at C2.
Diagram 2: Synthetic Workflow
Caption: Divergent synthesis starting from regioselective Suzuki coupling followed by C2-diversification.
Medicinal Chemistry Applications
Kinase Inhibitors (p38 MAPK, VEGFR, RAF)
In kinase drug discovery, the pyridine nitrogen often interacts with the "hinge region" of the ATP binding pocket (e.g., via a water-mediated H-bond or direct interaction).
-
Role of the Core: The 4-aryl group extends into the hydrophobic "back pocket" (Gatekeeper region).
-
The Fluorine Effect: The 4-F substituent interacts with hydrophobic residues (e.g., Leu, Val) while preventing hydroxylation.
-
The Methoxy Twist: The non-planar conformation is crucial. A planar biaryl system might clash with the gatekeeper residue (e.g., Thr338 in c-Src), whereas the twisted system accommodates the steric bulk.
GPCR Modulators (mGluR5, Adenosine A2A)
Biaryl-pyridine scaffolds are prevalent in negative allosteric modulators (NAMs) for mGluR5.
-
Mechanism: The 2-chloro group can be displaced by an alkyne (Sonogashira) or an ether (SNAr) to link to a second pharmacophore.
-
Binding: The 2-methoxyphenyl moiety is a "privileged" motif for occupying the deep lipophilic pockets of Class A and C GPCRs.
ADME Optimization Data
| Property | Effect of 4-F-2-OMe Substitution | Benefit |
| LogP | Increases by ~0.5 units vs. unsubstituted phenyl. | Improves membrane permeability and BBB penetration (CNS targets). |
| Metabolic Stability | Blocks para-oxidation. | Extends t1/2 (Half-life). |
| Solubility | Pyridine N reduces LogP vs. Biphenyl. | Better aqueous solubility than pure carbocycles. |
References
-
Regioselective Suzuki Coupling on Dihalopyridines
-
Fluorine in Medicinal Chemistry
- Title: FDA-Approved Fluorinated Heterocyclic Drugs
- Source: MDPI (Molecules).
-
URL:[Link]
-
Kinase Inhibitor Scaffolds
- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.
- Source: RSC Advances.
-
URL:[Link]
-
Compound Data
Sources
Technical Guide: Exploratory Reaction Pathways for 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Executive Summary
This technical guide outlines the reactivity profile and exploratory synthetic pathways for 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (referred to herein as Scaffold A ). As a 2,4-disubstituted pyridine featuring a halogenated biaryl core, Scaffold A represents a high-value "pivot intermediate" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase, CDK) and GPCR ligands.
The presence of the C-2 chlorine atom provides a highly reactive electrophilic handle, while the 4-fluoro-2-methoxyphenyl moiety imparts specific lipophilic and metabolic properties. This guide focuses on three primary modules of diversification: C-N bond formation (Buchwald-Hartwig/SNAr), C-C bond extension (Suzuki-Miyaura), and Pyridine Nitrogen activation.
Structural Analysis & Reactivity Profile
Electronic & Steric Landscape
-
C-2 Chlorine (The Gateway): The pyridine nitrogen exerts a strong electron-withdrawing effect (–I, –M) on the C-2 and C-4 positions. Since C-4 is already occupied by an electron-rich aryl group, the C-2 position is the primary site for nucleophilic attack and oxidative addition.
-
4-Fluoro-2-methoxyphenyl Group:
-
Electronic Effect: The methoxy group (–OMe) at the ortho position of the phenyl ring creates steric bulk near the biaryl axis, potentially restricting rotation (atropisomerism risk is low but non-zero). It also donates electron density into the phenyl ring, making the phenyl fluorine relatively inert compared to the pyridine chlorine.
-
Metabolic Liability: The methoxy group is a potential site for O-demethylation by CYP450 enzymes.
-
-
Pyridine Nitrogen: A basic center (
due to Cl substitution) capable of coordination or N-oxidation.
Module 1: The C-2 Gateway (C-N & C-O Bond Formation)
The most critical exploratory reaction for Scaffold A is the displacement of the C-2 chlorine. While SNAr is possible, Palladium-catalyzed cross-coupling is preferred for complex or sterically hindered nucleophiles.
Buchwald-Hartwig Amination (Preferred)
For coupling with complex anilines or secondary amines (e.g., morpholines, piperazines), the Buchwald-Hartwig protocol offers superior yields over thermal SNAr.
-
Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. 2-Chloropyridines are electronically deactivated compared to bromides; thus, electron-rich, bulky phosphine ligands are required.
-
Ligand Selection:
-
XPhos / RuPhos: Excellent for primary amines and anilines.
-
BrettPhos: Preferred for primary alkyl amines.
-
BINAP: Suitable for simpler secondary amines.
-
Experimental Protocol: C-N Coupling with Aniline Derivative
-
Charge: In a glovebox, charge a reaction vial with Scaffold A (1.0 equiv), Aniline derivative (1.2 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).
-
Base: Add Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Nucleophilic Aromatic Substitution (SNAr)
Effective only for highly nucleophilic amines (e.g., pyrrolidine) or alkoxides.
-
Conditions: DMSO or NMP, 120°C, DIPEA (3 equiv).
-
Limitation: The electron-donating nature of the 4-aryl group slightly deactivates the pyridine ring compared to 2,4-dichloropyridine, requiring higher temperatures.
Module 2: C-C Bond Extension (Suzuki-Miyaura Coupling)
Transforming Scaffold A into a 2,4-diarylpyridine creates a "privileged structure" common in antipsychotics and oncology drugs.
Protocol: Synthesis of 2,4-Diarylpyridines
-
Reagents: Scaffold A (1.0 equiv), Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) is robust for this transformation.
-
Base/Solvent: K3PO4 (2.0 equiv) in DME/Water (4:1).
-
Conditions: Microwave irradiation at 110°C for 1 hour.
-
Note: Boronic acids with ortho-substituents may require SPhos Pd G2 catalyst to overcome steric hindrance at the C-2 position.
Module 3: Late-Stage Functionalization (N-Oxidation)
Converting the pyridine nitrogen to an N-oxide activates the C-6 position for subsequent chlorination or cyanation (Reissert-Henze reaction), allowing for 2,4,6-trisubstitution patterns.
Protocol: N-Oxidation
-
Dissolve: Scaffold A in DCM.
-
Oxidant: Add m-CPBA (1.2 equiv) at 0°C, then warm to RT.
-
Quench: Wash with saturated NaHCO3 to remove m-chlorobenzoic acid.
-
Utility: The resulting N-oxide can be reacted with POCl3 to install a chlorine at C-6, creating a new electrophilic handle.
Visualization: Reaction Decision Tree
Caption: Decision matrix for functionalizing 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine based on target moiety.
Quantitative Data: Reactivity Comparison
| Reaction Type | Reagent Class | Preferred Catalyst/Conditions | Expected Yield | Critical Factor |
| Buchwald-Hartwig | Anilines (e.g., 3-aminopyrazole) | Pd2(dba)3 / XPhos | 80-95% | Ligand bulk prevents catalyst poisoning by pyridine N. |
| SNAr | Aliphatic Amines (e.g., Morpholine) | DMSO, 120°C, DIPEA | 70-85% | High temp required due to 4-aryl deactivation. |
| Suzuki-Miyaura | Aryl Boronic Acids | Pd(dppf)Cl2, K3PO4 | 85-95% | Base choice critical to prevent protodeboronation. |
| Ether Synthesis | Phenols/Alcohols | CuI (Ullmann) or Pd (Buchwald) | 60-80% | SNAr often fails with phenols; Pd-catalysis preferred. |
References
-
Hartwig, J. F., et al. (2008).[1] "[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides."[1] Organic Letters, 10(19), 4109-4112. Link
-
Buchwald, S. L., et al. (2010).[1] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society, 132(45), 15914-15917. Link
- Dow AgroSciences LLC. (2008). "Synthesis of Pyroxsulam: 2-methoxy-4-(trifluoromethyl)pyridine analogues." Bioorganic & Medicinal Chemistry, 16(10), 5555-5560. (Contextual grounding for 4-substituted pyridines).
-
Juvenus Drugs. "Custom Synthesis: (2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methanol."[2] (Commercial validation of the scaffold). Link
Sources
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Introduction: Strategic Importance of Substituted Pyridines and the Power of Palladium Catalysis
Substituted pyridines are a cornerstone of modern drug discovery and development, forming the core scaffold of numerous pharmaceuticals. The specific molecule, 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, represents a valuable intermediate, offering multiple reaction sites for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the efficient and selective synthesis of these intricate molecules under relatively mild conditions.[1]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with a focus on three key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective troubleshooting and adaptation.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common catalytic cycle.[2] A fundamental understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The cycle is typically initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
The three key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center. For the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium amide complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Visualizing the Core Mechanism
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]
Scientific Rationale for Reagent Selection
-
Palladium Precatalyst: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: The coupling of electron-rich 2-chloropyridines can be challenging. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), is often critical. These ligands promote the oxidative addition step and facilitate the reductive elimination.[4] N-heterocyclic carbene (NHC) ligands also show great promise in these systems.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction outcome and should be optimized.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with an Arylboronic Acid.
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | (Not available) | 253.67 | 1.0 eq |
| Arylboronic Acid | Varies | Varies | 1.2 - 1.5 eq |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 eq (2 mol%) |
| SPhos | 657408-07-6 | 410.51 | 0.04 eq (4 mol%) |
| K₃PO₄ | 7778-53-2 | 212.27 | 2.0 - 3.0 eq |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Water | 7732-18-5 | 18.02 | Degassed |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.
-
Addition of Reagents: Add the catalyst mixture to the Schlenk flask. Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations.
Scientific Rationale for Reagent Selection
-
Palladium Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is commonly used.
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are suitable for this reaction.
Detailed Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with a Terminal Alkyne.
Table 2: Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | (Not available) | 253.67 | 1.0 eq |
| Terminal Alkyne | Varies | Varies | 1.2 - 1.5 eq |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 eq (3 mol%) |
| CuI | 7681-65-4 | 190.45 | 0.05 eq (5 mol%) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 - 3.0 eq |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, degassed |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by the terminal alkyne (1.2 eq) and triethylamine (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7] This reaction has broad applicability in medicinal chemistry, where the arylamine motif is prevalent.
Scientific Rationale for Reagent Selection
-
Palladium Precatalyst: Similar to the Suzuki-Miyaura coupling, Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: The selection of the ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP or Josiphos-type ligands are often employed.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the solvents of choice.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine with a Primary or Secondary Amine.
Table 3: Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | (Not available) | 253.67 | 1.0 eq |
| Amine (Primary or Secondary) | Varies | Varies | 1.1 - 1.3 eq |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 eq (2 mol%) |
| BINAP | 76189-55-4 | 622.67 | 0.04 eq (4 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 eq |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add NaOt-Bu (1.4 eq).
-
Catalyst and Reagent Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) in anhydrous toluene. Add this catalyst solution to the Schlenk flask. Then add 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (1.0 eq) and the amine (1.2 eq).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Ensure reagents and solvents are anhydrous and degassed. Use a different palladium precatalyst or ligand. Increase the reaction temperature. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, high catalyst loading, inappropriate base.[9] | Thoroughly degas all solvents and the reaction mixture. Reduce the catalyst loading. Screen different bases (e.g., K₂CO₃, CsF). |
| Protodeboronation (Suzuki) | Presence of water or protic impurities, prolonged reaction time at high temperature.[10] | Ensure anhydrous conditions. Use a milder base. Monitor the reaction closely and stop it once the starting material is consumed. |
| Glaser Coupling (Sonogashira) | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly. |
| Dehalogenation of Starting Material | Presence of a hydrogen source (e.g., water, alcohol) and a strong base. | Use anhydrous solvents and reagents. Consider a weaker base if dehalogenation is a significant side reaction. |
Safety and Handling
-
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine and related halopyridines: These compounds should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[11] Handle in an inert atmosphere and avoid creating dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere. Consult the specific Safety Data Sheet (SDS) for each ligand.
-
Organoboronic Acids: While generally stable, some boronic acids can be irritants.[12][13][14][15][16] Avoid inhalation of dust and contact with skin and eyes.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Use anhydrous and degassed solvents as required. Many organic solvents are flammable and have associated health risks. Handle in a fume hood.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional and local regulations.[11][17][18][19] Consider recycling of palladium catalysts where feasible.[19]
Visualizing the Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Palladium Waste. London Chemicals & Resources Limited. Available at: [Link]
-
Phosphine gas | WorkSafe.qld.gov.au. WorkSafe.qld.gov.au. Available at: [Link]
-
Palladium-catalyzed intramolecular C-H activation/C-C bond formation: a straightforward synthesis of phenanthridines. PubMed. Available at: [Link]
-
Standard Operating Procedure - Palladium. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Suzuki coupling help. Reddit. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Boric Acid Safety & Hazards. Lab Alley. Available at: [Link]
-
SAFETY DATA SHEET - Phosphine. Linde Gas. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
-
How to recycle palladium in chemical lab?. YouTube. Available at: [Link]
-
SAFETY DATA SHEET Phosphine. Linde Gas. Available at: [Link]
-
Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry. Journal of the American Chemical Society. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
LCSS: PALLADIUM ON CARBON. Princeton University. Available at: [Link]
-
Phosphine | Medical Management Guidelines. Toxic Substance Portal | ATSDR - CDC. Available at: [Link]
-
Palladium catalyzed carbon-carbon bond formation reaction using copper ferrite nanoparticles as a magnetically separable and reusable catalyst. ResearchGate. Available at: [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]
-
Palladium-catalyzed intramolecular C-H activation/C-C bond formation: a straightforward synthesis of phenanthridines. PubMed. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Application Notes and Protocols: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 2-Chloropyridines
Introduction: Navigating the Challenges of 2-Chloropyridine Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the pharmaceutical and materials science sectors, the synthesis of 2-arylpyridines is of paramount importance, as this structural motif is a key component in numerous bioactive molecules and functional materials. However, the use of 2-chloropyridines as electrophilic coupling partners presents a significant synthetic hurdle.
The inherent electron-deficient nature of the pyridine ring, coupled with the strength of the C-Cl bond, renders the oxidative addition step of the catalytic cycle kinetically challenging.[1] Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which ultimately results in low yields and inconsistent reaction performance.[1][2] Overcoming these obstacles necessitates a carefully considered approach to catalyst system design, with the choice of ligand being the most critical parameter for a successful transformation.
This technical guide provides an in-depth analysis of ligand selection for the Suzuki coupling of 2-chloropyridines. We will explore the mechanistic rationale behind the efficacy of different ligand classes, present comparative data to guide your selection process, and provide detailed, field-proven protocols for immediate application in your research.
The Decisive Role of the Ligand: A Mechanistic Perspective
The ligand's role in the palladium-catalyzed Suzuki-Miyaura coupling is multifaceted and crucial for overcoming the specific challenges posed by 2-chloropyridines. An effective ligand must facilitate all key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Facilitating Oxidative Addition: The inertness of the C-Cl bond in 2-chloropyridine requires a highly active Pd(0) species. The ligand modulates the electronic properties of the palladium center. Electron-rich ligands increase the electron density on the palladium, which promotes the oxidative addition of the C-Cl bond to the metal center.[3]
-
Promoting Reductive Elimination: Sterically bulky ligands are essential for accelerating the final reductive elimination step, where the new C-C bond is formed and the desired 2-arylpyridine product is released from the palladium coordination sphere. This steric hindrance forces the coupled organic fragments into close proximity, favoring their elimination and regenerating the active Pd(0) catalyst.[3]
-
Preventing Catalyst Deactivation: The steric bulk of the ligand also serves to create a protective pocket around the palladium center. This "ligation sphere" can physically hinder the coordination of the pyridine nitrogen to the metal, thereby preventing the formation of inactive catalyst species.[1][2]
The interplay of these electronic and steric factors is what defines a high-performance ligand for this challenging coupling reaction.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical steps influenced by ligand choice.
Key Ligand Classes for Coupling 2-Chloropyridines
Two main classes of ligands have demonstrated exceptional performance in the Suzuki coupling of 2-chloropyridines: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[3]
Bulky, Electron-Rich Phosphine Ligands
This class of ligands, pioneered by researchers such as Buchwald, features a biaryl backbone that provides significant steric bulk, while the phosphorus atom, substituted with alkyl or aryl groups, donates electron density to the palladium center.[3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly effective and versatile ligand for Suzuki-Miyaura couplings. The dicyclohexylphosphino group provides both electron richness and steric bulk, while the methoxy groups on the second aryl ring contribute to the ligand's electron-donating ability and stability. It has shown unprecedented scope and reactivity for coupling aryl chlorides.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful ligand with a highly hindered biaryl scaffold. The triisopropyl groups create a very bulky environment around the palladium, which is particularly beneficial for coupling sterically demanding substrates and promoting reductive elimination.[4]
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): This is a sterically encumbered alkyl phosphine ligand. Such ligands are known to favor the formation of mono-coordinated palladium-phosphine complexes, which can lead to accelerated oxidative addition, transmetalation, and reductive elimination processes.[2]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donating ligands that form a very stable bond with the palladium center.[3][5] This strong Pd-NHC bond enhances catalyst stability and longevity, often leading to high turnover numbers.
-
PEPPSI™ Precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): PEPPSI-type precatalysts, such as PEPPSI™-IPr and PEPPSI™-IPent, are particularly well-suited for challenging couplings. These complexes feature a bulky NHC ligand (like IPr or IPent) and a "throw-away" 3-chloropyridine ligand that facilitates the in situ generation of the active catalyst. They are often air- and moisture-stable, simplifying reaction setup.[6]
Comparative Data and Ligand Selection Guide
The choice of ligand will depend on the specific substrates being coupled, as well as other reaction parameters. The following table summarizes the performance of several key ligands for the Suzuki coupling of 2-chloropyridines with various arylboronic acids.
| Ligand/Precatalyst | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 2-24 | 75-99 | Broad scope, high reactivity for chlorides.[1] |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | 2-24 | 70-95 | Excellent for sterically hindered substrates.[4] |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12-24 | 60-90 | Promotes rapid catalytic turnover.[2] |
| PEPPSI™-IPr | Precatalyst | K₂CO₃ or K₃PO₄ | THF or Dioxane | 60-100 | 1-12 | 80-98 | Air- and moisture-stable, operationally simple.[6] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | 50 | 12-16 | Moderate | Effective for some heterocyclic chlorides.[7] |
| Pd(PPh₃)₄ | Precatalyst | Na₂CO₃ | Dioxane/H₂O | Reflux | 8-16 | Varies | "Classical" catalyst, can be effective but often requires higher loadings.[8][9] |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of a generic 2-chloropyridine with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure using a Buchwald-type Phosphine Ligand (e.g., SPhos)
This protocol is adapted from methodologies that have proven effective for challenging heteroaryl chloride couplings.[10]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) (3-5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent to the reaction mixture.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Protocol 2: General Procedure using a PEPPSI™ Precatalyst (e.g., PEPPSI™-IPr)
This protocol leverages the operational simplicity and high activity of PEPPSI™ precatalysts.[6]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane) (3-5 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the PEPPSI™-IPr precatalyst, K₂CO₃, arylboronic acid, and the 2-chloropyridine. Note: As PEPPSI™-IPr is air-stable, this can often be done on the benchtop.
-
Seal the vial and add the anhydrous solvent.
-
If desired, sparge the reaction mixture with an inert gas for 5-10 minutes, although this is not always necessary with PEPPSI™ catalysts.
-
Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with PEPPSI™ catalysts are often complete within 1 to 12 hours.
-
Follow steps 7-11 from Protocol 1 for reaction workup and purification.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄), or increasing the catalyst loading slightly (e.g., to 3-5 mol%). Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[1]
-
Protodeboronation: The presence of water can lead to the decomposition of the boronic acid. Using anhydrous solvents and a strong base like spray-dried KF can sometimes mitigate this side reaction.[7][10]
-
Homocoupling: The formation of biaryl products from the boronic acid can occur. This is often minimized by using the correct stoichiometry and highly active catalyst systems that favor the cross-coupling pathway.
-
Base and Solvent Choice: The choice of base and solvent is critical and often interdependent. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective for these challenging couplings.[1] Solvent systems like dioxane/water or toluene/water can help to solubilize the base and boronate species.[1][11]
Conclusion
The Suzuki-Miyaura coupling of 2-chloropyridines is a challenging yet achievable transformation that is critical for the synthesis of valuable chemical entities. Success is overwhelmingly dependent on the rational selection of the ligand. Bulky, electron-rich phosphines such as SPhos and XPhos, and robust N-heterocyclic carbene ligands, particularly within PEPPSI™ precatalyst systems, have emerged as the premier choices for this reaction. By understanding the mechanistic principles that govern their reactivity and by employing the optimized protocols described herein, researchers can confidently and efficiently access a wide range of 2-arylpyridine derivatives.
References
- Benchchem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]
-
Anonymous. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit User. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Anonymous. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Anonymous. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Anonymous. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
-
Anonymous. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. National Institutes of Health. Retrieved from [Link]
-
Anonymous. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling. Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
Application Note: Strategic Synthesis & Utilization of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine in Agrochemical Discovery
Executive Summary & Strategic Value
In the high-stakes landscape of modern agrochemistry, the 2-chloro-4-arylpyridine motif has emerged as a "privileged scaffold." This specific intermediate—2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine —serves as a critical bifurcation point in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Picolinate herbicides .
Its value lies in its dual functionality:
-
The "Warhead" (Aryl Group): The 4-fluoro-2-methoxyphenyl moiety is a proven lipophilic domain that enhances metabolic stability and binding affinity within hydrophobic pockets of target enzymes (e.g., phytoene desaturase or complex II).
-
The "Handle" (2-Chloro Pyridine): The chlorine atom at the C2 position remains intact during the initial assembly, providing a reactive site for late-stage diversification via
or metal-catalyzed cross-coupling.
This guide provides a validated, regioselective synthesis protocol and outlines downstream applications, ensuring high yield and isomeric purity.
Structural Analysis & Retrosynthesis
To synthesize this molecule efficiently, one must exploit the electronic differentiation between the C2 and C4 positions of the pyridine ring.
Electronic Differentiation Logic
-
C4 Position: More electron-deficient (para to nitrogen) and less sterically hindered. It is significantly more reactive toward oxidative addition (
) and nucleophilic attack ( ) than the C2 position. -
C2 Position: Less reactive due to the inductive effect of the adjacent nitrogen and potential coordination effects, though this can vary with specific ligands.
Retrosynthetic Strategy: The most robust route is the Regioselective Suzuki-Miyaura Coupling of 2,4-dichloropyridine with 4-fluoro-2-methoxyphenylboronic acid.
Figure 1: Retrosynthetic disconnection relying on the innate reactivity difference between C2 and C4 chlorides.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of the Intermediate
Objective: Selective arylation at C4 leaving C2-Cl intact.
Reagents:
-
Substrate: 2,4-Dichloropyridine (1.0 equiv)
-
Coupling Partner: 4-Fluoro-2-methoxyphenylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) or (for difficult substrates) -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round-bottom flask with 2,4-dichloropyridine (14.8 g, 100 mmol) and the boronic acid (17.8 g, 105 mmol). Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed DME (150 mL) via cannula. Stir to dissolve.
-
Catalyst Addition: Add
(3.4 g, 3.0 mmol) under a positive stream of . (Note: is preferred for high C4 selectivity over more active Buchwald precatalysts which might scramble regioselectivity). -
Base Addition: Add degassed 2.0 M
(125 mL). The mixture will become biphasic. -
Reaction: Heat the mixture to reflux (85°C) . Monitor via HPLC or TLC every 2 hours.
-
Checkpoint: The reaction is typically complete in 4–6 hours. Look for the disappearance of the dichloropyridine. If bis-coupling (arylation at C2 and C4) is observed (>5%), lower the temperature to 60°C and increase time.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and separate layers. Extract the aqueous layer with EtOAc (2x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).-
Yield Expectation: 75–85%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Quality Control (QC) Parameters
Verify the identity and purity before proceeding to downstream synthesis.
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (254 nm) |
| Regioisomer Ratio | >20:1 (C4 vs C2 product) | |
| Appearance | White/Pale Yellow Solid | Visual |
| Identity | Mass [M+H]+ = 238.04 | LC-MS |
Downstream Applications: The "Handle" Strategy
Once the 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine scaffold is secured, the C2-chlorine serves as a versatile handle for generating active agrochemical ingredients.
Workflow: Divergent Synthesis
Figure 2: Divergent synthetic pathways utilizing the C2-Chloro handle.
Application 1: Synthesis of SDHI Analogs (Amidation)
Context: Many SDHI fungicides (e.g., Boscalid analogs) require an amide linkage. The 2-chloro group can be converted to an amine, which is then coupled with an acid chloride.
-
Buchwald-Hartwig Amination:
-
React the intermediate with benzophenone imine (as an ammonia surrogate) or a primary amine.
-
Conditions:
, Xantphos, , Dioxane, 100°C. -
Result: 2-Amino-4-(4-fluoro-2-methoxyphenyl)pyridine.
-
-
Amide Coupling: React the resulting amine with a pyrazole-4-carbonyl chloride to generate the final SDHI active.
Application 2: Synthesis of Picolinate Herbicides (Carbonylation)
Context: Herbicides like Florpyrauxifen utilize a pyridine-2-carboxylate core.
-
Palladium-Catalyzed Carbonylation:
-
React the intermediate with Carbon Monoxide (CO) balloon (or high pressure).
-
Conditions:
, dppp (ligand), , Methanol, 70°C. -
Result: Methyl 4-(4-fluoro-2-methoxyphenyl)picolinate.
-
-
Hydrolysis: Saponify the ester to yield the free acid herbicide.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects (typical for halogenated biaryls).
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
-
Waste: Segregate as halogenated organic waste. Do not release into drains.
References
-
Regioselectivity in Pyridine Coupling
-
Agrochemical Scaffold Context
- Commercial Availability & Properties: Title: 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine Product Page. Source: Sigma-Aldrich.
-
Structure-Activity Relationships (SAR)
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Base Selection for 2-Chloropyridine Suzuki Couplings
Ticket ID: #SUZ-PYR-2CL-OPT Priority Level: Tier 3 (Advanced Methodology) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "2-Chloro" Paradox
Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed on a 2-chloropyridine substrate.
The Core Issue: 2-Chloropyridines present a unique "push-pull" failure mode. The electron-deficient ring actually facilitates oxidative addition compared to chlorobenzenes, but the nitrogen atom creates two critical failure pathways:[1]
-
Catalyst Poisoning: The pyridine nitrogen coordinates strongly to the electrophilic Pd(II) center, displacing ligands and arresting the cycle.[1][2]
-
Protodeboronation: The coupling partners (often heteroaryl boronic acids) are prone to rapid hydrolysis (protodeboronation) under the basic conditions required to activate the catalyst, leaving you with unreacted chloride and deboronated arene.[1]
This guide moves beyond "screening" and provides a logic-driven approach to base selection.
Module 1: Troubleshooting & Diagnostics
Ticket #1: "The reaction stalls at <10% conversion."
Diagnosis: Catalyst Sequestration (Poisoning).[1]
Technical Explanation: The pyridine nitrogen is a competent
The Fix:
-
Base Strategy: Switch to Potassium Phosphate Tribasic (K₃PO₄) . Unlike carbonates, phosphate anions can assist in the "pre-organization" of the transmetallation transition state, effectively "shuttling" the boron species to the palladium center, outcompeting the nitrogen coordination.[1]
-
Ligand Synergy: You must use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or RuPhos ).[1] The steric bulk prevents the pyridine nitrogen from approaching the square-planar Pd center.
Ticket #2: "The boronic acid is consumed, but the halide remains."
Diagnosis: Rapid Protodeboronation.[1] Technical Explanation: Heteroaryl boronic acids are inherently unstable.[1] High pH (hydroxides/alkoxides) accelerates the hydrolytic cleavage of the C-B bond before transmetallation can occur.
The Fix:
-
Base Strategy: Abandon aqueous bases. Move to Anhydrous Conditions .
-
Protocol Adjustment: Add the base slowly or use a lower loading (1.5 equiv) to keep the concentration of the active (but unstable) boronate species low, matching the rate of transmetallation.
Module 2: Visualizing the Decision Matrix
The following logic tree illustrates the critical decision points for base selection based on substrate electronics and stability.
Figure 1: Decision Matrix for Base Selection in 2-Chloropyridine Suzuki Couplings. This workflow prioritizes boronic acid stability to prevent protodeboronation.
Module 3: Comparative Data & Base Performance
The table below summarizes the performance of common bases specifically for the coupling of 2-chloropyridine with phenylboronic acid (Model Reaction).
| Base | pKa (conj.[1][3][4] acid) | Phase System | Risk Profile | Recommended Use Case |
| K₂CO₃ | 10.3 | Aqueous/Organic | Moderate protodeboronation risk. | Routine couplings with stable aryl boronic acids.[1] |
| K₃PO₄ | 12.3 | Anhydrous Slurry | Low risk. Best balance of activation vs. stability.[1] | "Gold Standard" for unstable heteroaryl partners.[1] |
| CsF | 3.2 (HF) | Anhydrous or min. water | Low basicity; high activation via F-B interaction. | Highly sensitive substrates (e.g., polyfluorinated aryls).[1] |
| NaOH | 15.7 | Aqueous | High risk of chloride hydrolysis (SnAr) and deboronation. | Only for extremely hindered, unreactive substrates.[1] |
| Et₃N | 10.7 | Organic | Low reactivity; often fails to activate boronic acid.[1] | Not recommended for 2-chloropyridines. |
Module 4: Standardized Protocols (The "Patches")
Protocol A: The Robust "Universal" Method (K₃PO₄ System)
Best for: General optimization when the stability of the boronic acid is unknown.
-
Catalyst Prep: Charge a reaction vial with XPhos Pd G3 (2.0 mol%) or a mixture of Pd(OAc)₂/XPhos (1:2 ratio).
-
Substrate: Add 2-chloropyridine (1.0 equiv) and Boronic Acid (1.2–1.5 equiv).
-
Base: Add K₃PO₄ (fine powder, 2.0 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: If deborylation is observed, switch to pure Dioxane.
-
Conditions: Degas (sparge with Argon for 5 mins). Heat to 80–100 °C for 2–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: The "Sensitive Substrate" Method (Fluoride System)
Best for: Unstable boronic acids where protodeboronation is the main failure mode.
-
Catalyst: Pd(dppf)Cl₂·DCM (3.0 mol%).
-
Base: CsF (2.5 equiv) or KF (Spray-dried, 3.0 equiv).
-
Solvent: THF or DME (Anhydrous).[1]
-
Conditions: Heat to 60 °C. The fluoride activates the boron via an "ate" complex mechanism (
) which is more nucleophilic but less basic than the hydroxy-boronate, preserving the substrate.
Module 5: Mechanistic Insight (Why this works)
Understanding the competition between the Productive Pathway and the Poisoning Pathway is critical.[1]
Figure 2: The Kinetic Competition. Bulky ligands and Phosphate bases accelerate the Transmetallation step (Green), preventing the complex from falling into the thermodynamic sink of Nitrogen Coordination (Red).[1]
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link
-
Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[1] Link
-
Miyaura, N. (2002).[1] Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Synthetic Utility. Topics in Current Chemistry, 219, 11–59.[1] Link
Sources
Technical Support Center: Synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine. This guide is designed for researchers, chemists, and process development professionals who are working with this important intermediate. Purity is paramount, and understanding the potential impurities that can arise during synthesis is the first step toward achieving the quality your project demands. This document provides a structured approach to identifying and troubleshooting common byproducts through a series of frequently asked questions and detailed analytical protocols.
Section 1: Understanding the Synthesis - A Mechanistic Overview
The synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction is highly efficient for forming the critical carbon-carbon bond between the pyridine and phenyl rings.[1][2][3] However, like any complex catalytic cycle, it is susceptible to side reactions that generate impurities. Understanding the main productive pathway is key to diagnosing the origins of these unwanted byproducts.
The core reaction involves coupling a pyridine electrophile with an organoboron nucleophile, as illustrated below.
Caption: A systematic workflow for byproduct identification.
Protocol 3.1: HPLC-MS Method for Impurity Profiling
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary tool for separating and identifying non-volatile byproducts. [4][5][6][7] Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water 50:50). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+ mode). [5]3. Data Analysis: Analyze the chromatogram to identify peaks corresponding to starting materials, the main product, and impurities. Use the mass spectrometer data to determine the mass-to-charge ratio (m/z) of each component.
-
Data Presentation: Expected Byproducts and Their Characteristics
| Compound Name | Expected RRT (approx.) | Expected [M+H]⁺ | Notes |
| 2-Chloropyridine | < 0.5 | 114.0 | Hydrodehalogenation byproduct |
| 1-Fluoro-3-methoxybenzene | N/A (Volatile) | 127.0 | Protodeboronation byproduct; better suited for GC-MS |
| 2-Chloro-4-bromopyridine (SM) | ~0.8-0.9 | 192.0 / 194.0 | Starting Material (isotope pattern) |
| Target Product | 1.00 | 252.1 | 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine |
| 4-(4-fluoro-2-methoxyphenyl)pyridin-2(1H)-one | ~0.7-0.8 | 234.1 | Hydrolysis byproduct |
| 4,4'-difluoro-2,2'-dimethoxy-1,1'-biphenyl | > 1.1 | 251.1 | Homocoupling byproduct |
RRT = Relative Retention Time with respect to the main product.
Protocol 3.2: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) provides definitive structural information, confirming the identity of byproducts hypothesized from MS data. [8][9][10][11] Step-by-Step Methodology:
-
Sample Preparation: If possible, isolate the impurity using preparative HPLC. If not, use a crude sample where the impurity is present at a significant concentration (>5%). Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Spectra:
-
¹H NMR: Provides information on proton environments and connectivity through coupling constants.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom. The target product and fluorine-containing byproducts will show distinct signals.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity and definitively assign the structure of unknown impurities. [11]3. Data Analysis:
-
Target Product: Expect characteristic aromatic signals for both the pyridine and phenyl rings. The coupling patterns will be distinct.
-
Pyridone Byproduct: The disappearance of the 2-chloro substituent and the appearance of a broad N-H proton signal (if in DMSO-d₆) are key indicators. The chemical shifts of the pyridine ring protons will also shift significantly. [12] * Homocoupling Byproduct: The spectrum will show symmetry and lack signals corresponding to the pyridine ring.
-
References
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
- FAQ: How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - This source provides examples of pyridine synthesis.
-
Pyridine and derivatives, Synthesis - Scribd. This document outlines general synthesis methods for pyridines. [Link]
-
2-Chloro-4-[(4-ethenylphenyl)methoxy]pyridine - Pipzine Chemicals. This provides an example of a related pyridine synthesis. [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
-
Pyridine Synthesis: Cliff Notes - Baran Lab. A summary of pyridine ring-construction reactions. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. [Link]
-
Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. - YouTube. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]
-
(PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - ResearchGate. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. [Link]
-
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation - MDPI. [Link]
-
Safety Issues with Pyridine Ring Construction - Wordpress. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling - ACS Publications. [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes - ACS Publications. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. - Scilit. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins - YouTube. [Link]
-
The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds | Request PDF - ResearchGate. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. [Link]
-
Characterization of two unknown impurities in roxithromycin by 2D LC–QTOF/MS/MS and NMR | Request PDF - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. [Link]
-
Analysis of the NMR Spectrum of Pyridine - AIP Publishing. [Link]
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- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
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Technical Support Center: Temperature Effects on 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in these challenging transformations. As an electron-deficient heteroaromatic halide, this substrate presents unique challenges, and precise temperature control is paramount for achieving high yields and purity. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine showing low or no conversion at temperatures below 80 °C?
A: The primary reason is the high activation energy required for the oxidative addition of the aryl chloride bond to the palladium(0) catalyst. The C-Cl bond in 2-chloropyridines is notoriously difficult to break due to the electron-deficient nature of the pyridine ring.[1][2] This initial, often rate-limiting, step of the catalytic cycle requires significant thermal energy to proceed at a practical rate.[3] Unlike more reactive aryl bromides or iodides, reactions involving chloropyridines typically necessitate elevated temperatures, often in the 80-120 °C range, to drive the reaction forward.[1]
Q2: I increased the reaction temperature to >120 °C and my yield dropped. I also observe a black precipitate. What is happening?
A: You are likely observing thermal degradation of your palladium catalyst, resulting in the formation of inactive palladium black.[4] While higher temperatures can accelerate the desired oxidative addition, they can also promote undesirable side reactions or cause the decomposition of the catalyst and/or the phosphine ligands that stabilize it.[4] This is a common issue in high-temperature cross-coupling reactions. The optimal temperature is a delicate balance between providing enough energy to activate the C-Cl bond and avoiding catalyst decomposition.
Q3: What are the most common temperature-related side products I should look for?
A: The two most prevalent side products influenced by temperature are:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This side reaction can become more significant at elevated temperatures, especially if the subsequent steps in the catalytic cycle (like reductive elimination) are slow compared to competing pathways.[1]
-
Homocoupling: Coupling of two molecules of your starting boronic acid/ester or two molecules of the chloropyridine. This is often exacerbated by high temperatures or the presence of oxygen, which can interfere with the catalytic cycle.[5]
Q4: How does my choice of ligand affect the optimal reaction temperature?
A: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, BrettPhos) are essential for activating C-Cl bonds. These ligands stabilize the palladium center and promote the key oxidative addition and reductive elimination steps. A more effective ligand can facilitate the reaction at a lower temperature, potentially reducing the formation of degradation byproducts.[1] If you are facing issues at a certain temperature, screening a panel of ligands is often a more effective strategy than simply increasing the heat.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your coupling experiments and provides a logical path to their resolution.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| No Reaction or Low Conversion (<20%) | 1. Insufficient Temperature: The activation energy for the oxidative addition of the C-Cl bond has not been overcome.[1][3] 2. Catalyst/Ligand Incompatibility: The chosen catalyst system is not active enough for this specific substrate. | 1. Incrementally Increase Temperature: Raise the temperature in 10 °C increments, from 80 °C up to a maximum of 120 °C. Monitor each step by TLC or LC-MS. This helps identify the minimum temperature required for activation. 2. Screen Ligands: Test a panel of bulky, electron-rich ligands. A more efficient ligand can lower the activation barrier, enabling the reaction to proceed at a more moderate temperature.[5] 3. Increase Catalyst Loading: As a last resort, increase the catalyst loading from 1-2 mol% to 3-5 mol%.[1] |
| Stalled Reaction (Partial Conversion) | 1. Catalyst Decomposition: The catalyst is active initially but degrades over time at the reaction temperature, leading to a premature stop.[4] 2. Product Inhibition: The bipyridine-like product may coordinate strongly to the palladium center, inhibiting catalyst turnover. This is a known issue with 2-substituted pyridine products.[6][7] | 1. Lower the Temperature: If initial conversion is observed, try running the reaction at a slightly lower temperature for a longer duration. 2. Use a More Stable Pre-catalyst: Switch from a simple source like Pd(OAc)₂ to a more robust pre-catalyst (e.g., a palladacycle) that forms the active Pd(0) species more cleanly.[1] 3. Change Ligand: A different ligand might form a more stable active catalyst or be less susceptible to product inhibition. |
| Significant Byproduct Formation | 1. Hydrodehalogenation: Reaction temperature is too high, favoring this side reaction.[1] 2. Homocoupling: Can be caused by excessive temperature or non-inert conditions.[5] 3. Protodeborylation (Suzuki Coupling): The boronic acid is degrading, often accelerated by high temperature and base. | 1. Reduce Temperature: Find the lowest possible temperature that still provides an acceptable reaction rate. 2. Ensure Inert Atmosphere: Meticulously degas solvents and use a high-purity inert gas (Argon or Nitrogen). Oxygen can promote homocoupling.[5] 3. Screen Weaker Bases: If protodeborylation is an issue, consider switching from a strong base like NaOtBu to a weaker one like K₃PO₄ or Cs₂CO₃, which may require a slight increase in temperature to compensate.[1] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield coupling reactions with temperature as a key decision point.
The Role of Temperature in the Catalytic Cycle
Temperature primarily influences the kinetics of the three key steps in a typical Suzuki-Miyaura cross-coupling cycle. Understanding this relationship is crucial for rational optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in the Synthesis of Biarylpyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical, yet often underestimated, role of solvents in the synthesis of biarylpyridines. The structural and electronic properties of biarylpyridines make them invaluable scaffolds in medicinal chemistry and materials science, but their synthesis via palladium-catalyzed cross-coupling reactions is highly sensitive to reaction parameters, especially the choice of solvent.[1][2]
This document moves beyond simple protocol recitation to explain the causality behind solvent effects, empowering you to rationalize your experimental choices and troubleshoot effectively.
Part 1: Frequently Asked Questions - The "Why" Behind Solvent Choice
This section addresses fundamental questions about the role of solvents in influencing the outcome of your cross-coupling reactions.
Q1: Beyond just dissolving my reagents, what does the solvent actually do in a cross-coupling reaction?
The role of the solvent extends far beyond simple solubilization and has a profound impact on reaction kinetics, selectivity, and catalyst stability.[3] Key functions include:
-
Reagent Solubility: A primary challenge is dissolving often disparate starting materials, such as nonpolar aryl halides and polar organoboron compounds, along with the catalyst and an inorganic base.[4] Mixed solvent systems are frequently employed to achieve a homogeneous or effectively biphasic environment where all components can interact.
-
Catalyst Stability and Activity: Solvents can stabilize the active catalytic species, often a coordinatively unsaturated Pd(0) complex. Some coordinating solvents can even act as ligands, directly participating in the catalytic cycle and altering the catalyst's identity and reactivity.[3][4]
-
Modulation of Reactivity: The solvent influences the reactivity of bases and other additives.[5] For instance, in Suzuki couplings, the solvent system must facilitate the formation of the reactive boronate species from the boronic acid via the base.[6]
-
Influencing the Reaction Pathway: Solvent polarity can dramatically affect the energetics of the catalytic cycle. Key steps like oxidative addition often proceed through polar transition states, which are stabilized by polar solvents, thereby increasing the reaction rate.[7]
Q2: How do I choose between polar aprotic, polar protic, and nonpolar solvents?
Understanding the distinction is crucial for rational solvent selection.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile, Dioxane): These are the workhorses for many cross-coupling reactions. They possess significant dipole moments to aid in dissolving polar reagents and stabilizing charged intermediates, but they lack acidic protons. This is advantageous as they do not interfere with nucleophilic reagents or bases. They are particularly effective at accelerating steps with polar transition states.[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While often avoided in reactions with highly sensitive organometallics, they are essential components in many Suzuki reactions.[8][9] Water is critical for dissolving the inorganic base (e.g., Na₂CO₃, K₂CO₃) and facilitating the transmetalation step.[8][9] However, excess protic solvent can lead to unwanted side reactions like protodeboronation.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents are less effective at stabilizing charged species. However, they are useful when dealing with nonpolar substrates and can be crucial for controlling selectivity.[5] For certain catalyst systems, nonpolar solvents favor a specific active catalyst, leading to different outcomes compared to polar solvents.[3][5]
A common strategy is to use a mixture, such as Toluene/Water or Dioxane/Water, to balance the requirements of solubility and reactivity.[8][9]
Part 2: Troubleshooting Guide - From Failed Reactions to High Yields
This section is formatted to address specific problems you may be encountering in the lab.
Q3: My reaction yield is low or the reaction has completely stalled. How could the solvent be the culprit?
Low yield is a common frustration, and the solvent is a primary suspect.[10][11][12] Here’s how to diagnose the issue:
-
The Problem: Poor Solubility. You observe un-dissolved starting material, even at elevated temperatures. This is a common issue when coupling a nonpolar halopyridine with a more polar boronic acid.
-
The Causality: The reaction cannot proceed if the reagents are not in the same phase to interact with the catalyst. The rate of reaction is limited by mass transport rather than intrinsic kinetics.
-
The Solution: Switch to a mixed solvent system. For a Suzuki reaction, a classic solution is a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water.[13] The organic solvent dissolves the aryl halide and catalyst, while water handles the boronic acid and inorganic base.[4] Experiment with different ratios (e.g., 4:1, 5:1 Dioxane:Water) to find the optimal balance.[8]
-
-
The Problem: Reaction starts but does not go to completion. TLC analysis shows starting material remaining even after prolonged reaction times.
-
The Causality: This often points to catalyst deactivation or an energetically unfavorable rate-determining step. The solvent polarity may be insufficient to stabilize the transition state of the oxidative addition, which is often the slowest step, especially with less reactive aryl chlorides.[4]
-
The Solution: Increase the polarity of the solvent. A computational study on Suzuki-Miyaura coupling of aryl chlorides found that increasing solvent polarity significantly lowers the activation barrier for oxidative addition.[4] If you are using THF, consider switching to a more polar aprotic solvent like DMF, or adding water as a co-solvent.[9]
-
Q4: I'm getting a mixture of products and poor selectivity. How can I use the solvent to clean up my reaction?
Selectivity issues, such as homocoupling or reaction at the wrong site, are frequently tied to the solvent environment.[10]
-
The Problem: In a substrate with two different leaving groups (e.g., a chloro- and a triflate-substituted pyridine), the reaction occurs at both sites.
-
The Causality: The nature of the active catalyst can be influenced by the solvent. Nonpolar solvents like THF or toluene may favor a monophosphine palladium species, whereas polar, coordinating solvents like acetonitrile (MeCN) or DMF can stabilize an anionic, bis-ligated palladium complex.[5][14] These different catalytic species can have different selectivities for oxidative addition.
-
The Solution: Perform a solvent screen. It has been demonstrated that switching from THF to DMF can completely reverse the chemoselectivity in the coupling of chloroaryl triflates.[5] However, be aware that this effect is complex and does not always correlate directly with the dielectric constant; the coordinating ability of the solvent can be the dominant factor.[5][14]
-
-
The Problem: Significant protodeboronation of my boronic acid is observed, reducing the yield of the desired biarylpyridine.
-
The Causality: This side reaction occurs when the boronic acid reacts with a proton source instead of the palladium complex. While water is often necessary, an excessive amount or the use of highly protic co-solvents can exacerbate this issue.
-
The Solution: Carefully optimize the amount of water in your solvent system. Ensure your organic solvent is anhydrous if the protocol calls for it. If using a protic co-solvent like ethanol, consider switching to an aprotic alternative like dioxane or THF.
-
Part 3: Reaction-Specific Guidance & Protocols
While general principles apply, different named reactions have specific solvent requirements.
Q5: What are the best solvent practices for the Suzuki-Miyaura coupling of pyridines?
The Suzuki reaction is famed for its versatility, largely due to its tolerance for various solvents, particularly those containing water.
-
Typical System: A biphasic mixture of an organic solvent (Dioxane, DME, THF, Toluene) and an aqueous solution of an inorganic base (Na₂CO₃, K₂CO₃, Cs₂CO₃).[8][9][13]
-
Mechanism Insight: The organic solvent dissolves the (hetero)aryl halide and the palladium catalyst. Water's role is twofold: it dissolves the inorganic base and the boronic acid, and it facilitates the formation of a highly reactive boronate species ([Ar-B(OH)₃]⁻), which is crucial for the transmetalation step.[6]
-
Troubleshooting Tip: If you experience low yields, simply adding a small amount of water as a co-solvent to a polar aprotic medium like DMF can dramatically improve the reaction rate and yield.[9]
Q6: My Negishi coupling is failing. What are the critical solvent considerations?
The Negishi coupling, which uses organozinc reagents, is much less tolerant of protic solvents than the Suzuki coupling.[15]
-
Typical System: Strictly anhydrous, aprotic solvents are required. Tetrahydrofuran (THF) is the most common choice.[16] Ethereal solvents like DME are also effective.
-
Mechanism Insight: Organozinc reagents are highly moisture-sensitive and will be quenched by any protic source. The solvent must be rigorously dried and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
Troubleshooting Tip: If you suspect solvent contamination, distill your THF from a suitable drying agent (e.g., sodium/benzophenone) immediately before use. Sometimes, adding a non-coordinating co-solvent like toluene can improve yields for certain substrates.[17]
Q7: I'm performing a Stille coupling. How does the solvent affect this reaction?
The Stille reaction pairs an organic halide with a toxic organotin reagent and is also sensitive to the solvent environment.[2][18]
-
Typical System: Anhydrous, polar aprotic solvents like THF, Dioxane, or DMF are standard.
-
Mechanism Insight: The choice of solvent can have subtle but powerful stereochemical implications. In certain cases, less coordinating solvents (benzene, THF) lead to retention of stereochemistry at the migrating group, while highly polar, coordinating solvents (DMSO, MeCN) can cause an inversion of stereochemistry.[19]
-
Troubleshooting Tip: If your reaction is sluggish, the addition of salts like CsF can increase the polarity of the medium and accelerate the rate-limiting transmetalation step.[18][20]
Part 4: Data, Protocols, and Visualizations
Table 1: Impact of Solvent System on Suzuki Coupling Yield
This table summarizes representative data on how solvent choice affects the yield in a model Suzuki coupling of an aryl halide with phenylboronic acid.
| Entry | Solvent System (v/v) | Yield (%) | Reference Insight |
| 1 | DMF | 34-50% | Polar aprotic solvents alone can be sluggish.[9] |
| 2 | DMF / H₂O (1:1) | >95% | Addition of water dramatically improves rate and yield. [9] |
| 3 | 1,4-Dioxane | ~85% | A very effective solvent for this reaction.[13] |
| 4 | THF | ~50% | Generally less effective than dioxane or DME.[13] |
| 5 | Ethanol / H₂O (5:1) | ~98% | Protic co-solvents can also be highly effective.[8] |
| 6 | DMSO | No Product | Highly coordinating solvents can sometimes inhibit catalysis.[13] |
Data is illustrative and compiled from trends reported in the cited literature.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a self-validating system for the synthesis of a biarylpyridine, with checkpoints and troubleshooting advice integrated.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove residual moisture, which can interfere with catalyst activity.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition & Degassing (Critical Step): Add the chosen solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v). The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration). Crucially, degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask. The addition should be done under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Track the reaction's progress by TLC, observing the consumption of the limiting starting material (usually the halopyridine). If the reaction stalls, consider the troubleshooting steps in Q3.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent suitable for extraction (e.g., Ethyl Acetate) and wash with water to remove the inorganic base. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
This flowchart provides a logical path for selecting an appropriate solvent system for your biarylpyridine synthesis.
Caption: A decision tree for rational solvent selection in cross-coupling reactions.
This diagram illustrates the main steps of the Suzuki-Miyaura reaction and highlights where the solvent has a significant impact.
Caption: Key solvent intervention points in the Suzuki-Miyaura catalytic cycle.
References
-
Title: Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: ACS Catalysis, via National Institutes of Health (NIH) URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: The Journal of Organic Chemistry, via National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd Source: Chemical Engineering Transactions, via AIDIC URL: [Link]
-
Title: Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation Source: Molecules, via National Institutes of Health (NIH) URL: [Link]
-
Title: The effect of different solvents on the Suzuki coupling reac- tion a Source: ResearchGate URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Green Chemistry, via Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research, via National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Source: Organic Syntheses URL: [Link]
-
Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: The Journal of Organic Chemistry, via National Institutes of Health (NIH) URL: [Link]
-
Title: A general Stille cross-coupling reaction employing aryl chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: Molecules, via MDPI URL: [Link]
-
Title: A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules Source: Chemistry, via PubMed URL: [Link]
-
Title: Negishi cross-coupling reaction Source: YouTube URL: [Link]
-
Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Is there a guide to selecting solvents for synthesis? Source: Reddit URL: [Link]
-
Title: Bipyridine - Organic Syntheses Source: Organic Syntheses URL: [Link]
-
Title: The Mechanisms of the Stille Reaction Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 13. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
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Validation & Comparative
Comparative Guide: Palladium Catalysts for 2-Chloropyridine Cross-Coupling
[1][2]
Executive Summary
For medicinal chemists and process engineers, 2-chloropyridines represent a specific "unhappy medium" in cross-coupling: they possess the strong C–Cl bond characteristic of aryl chlorides but add the complication of catalyst poisoning via the pyridine nitrogen.
This guide evaluates three distinct generations of palladium catalysts for this specific substrate class.
-
The Benchmark: Pd(dppf)Cl₂ (Robust, but often requires high heat).
-
The Specialist: PEPPSI-IPr (NHC-based, extremely stable, excellent for sterically demanding couplings).
-
The Gold Standard: XPhos Pd G4 (Buchwald Precatalyst, highest turnover for difficult electronic substrates).
Key Takeaway: For routine screening of 2-chloropyridines, XPhos Pd G4 is the superior choice for yield and speed. PEPPSI-IPr is the cost-effective alternative for scale-up, provided the substrate lacks extreme steric hindrance near the reaction site.
The Challenge: Why 2-Chloropyridine Fails
Unlike 2-bromopyridine (weak C–Br bond) or chlorobenzene (no coordinating nitrogen), 2-chloropyridine presents a dual failure mode for standard Pd(0) sources like Pd(PPh₃)₄.
-
Oxidative Addition Barrier: The electron-deficient nature of the pyridine ring strengthens the C–Cl bond, making oxidative addition rate-limiting.
-
Catalyst Poisoning: The nitrogen atom at the 2-position is perfectly situated to chelate the palladium center, forming a stable, non-reactive "resting state" complex (σ-coordination) rather than undergoing the necessary oxidative addition.
Diagram 1: The Poisoning Mechanism vs. Active Cycle
This diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.
Caption: Standard ligands allow N-binding (Red path). Bulky ligands like XPhos or NHCs sterically block the nitrogen, forcing the reaction through Oxidative Addition (Blue path).
Candidate Profile & Performance Data
The Contenders
| Feature | Pd(dppf)Cl₂ | PEPPSI-IPr | XPhos Pd G4 |
| Class | Bisphosphine (Gen 2) | NHC Complex | Biaryl Phosphine (Gen 4) |
| Key Mechanism | Large bite angle | Strong σ-donation (NHC) | Monoligated Pd(0) source |
| Stability | Moderate (Air stable solid) | High (Air/Moisture stable) | High (Air stable solid) |
| Activation | Slow (requires heat) | Requires base/heat | Rapid (Room Temp possible) |
| Cost | Low | Medium | High |
Head-to-Head: Suzuki-Miyaura Coupling
Scenario: Coupling 2-chloropyridine with Phenylboronic acid.
| Metric | Pd(dppf)Cl₂ | PEPPSI-IPr | XPhos Pd G4 |
| Typical Yield | 40-60% | 75-85% | 90-98% |
| Temp. Required | 100°C+ | 80°C | 60-80°C |
| Time | 12-24 h | 4-8 h | 1-4 h |
| Solvent System | Toluene/Water | Dioxane/Water | THF/Water or Dioxane |
| Base Sensitivity | High (Requires strong base) | Moderate (K₂CO₃ works) | Low (Weak bases like K₃PO₄ work) |
Head-to-Head: Buchwald-Hartwig Amination
Scenario: Coupling 2-chloropyridine with Morpholine.
| Metric | Pd(dppf)Cl₂ | PEPPSI-IPr | XPhos Pd G4 |
| Performance | Poor (<20% yield) | Excellent | Excellent |
| Note | Ligand exchange often fails; N-poisoning dominates. | NHC prevents poisoning effectively. | BrettPhos or RuPhos G4 are preferred over XPhos for amines. |
Detailed Experimental Protocol
Selected System: XPhos Pd G4 Suzuki Coupling. Rationale: This protocol uses the Generation 4 precatalyst, which generates the active L-Pd(0) species at low temperatures, minimizing the window for side reactions or catalyst decomposition.
Materials
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)
-
Solvent: 4:1 mixture of 1,4-Dioxane and Water (degassed)
-
Concentration: 0.1 M - 0.2 M relative to halide.
Step-by-Step Methodology
-
Vessel Prep: Charge a reaction vial (equipped with a magnetic stir bar) with the solid reagents: 2-chloropyridine (if solid), arylboronic acid, K₃PO₄, and XPhos Pd G4.
-
Note: If 2-chloropyridine is liquid, add it after the solvent in step 3.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.[2]
-
Why? Although G4 is air-stable, the active Pd(0) species generated in situ is oxygen-sensitive.
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Activation: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Visual Check: The reaction should turn from a pale orange/yellow to a dark black/brown solution over time.
-
-
Monitoring: Check by LC-MS or TLC after 1 hour.
-
Target: Disappearance of the chloride peak (M+H).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][3] Wash with water (x2) and brine. Dry over Na₂SO₄.
Diagram 2: Experimental Workflow
This flowchart visualizes the critical path for the protocol described above.
Caption: Standard workflow for XPhos Pd G4 coupling. Note that reagents can be weighed in air, but the reaction requires an inert atmosphere.
Strategic Recommendations
1. When to use XPhos Pd G4:
-
Primary Screen: This is your "go-to" for 2-chloropyridines. The biaryl ligand backbone is specifically designed to span the palladium center (trans-spanning), creating a pocket that facilitates oxidative addition while physically blocking the nitrogen of the pyridine from coordinating.
-
Difficult Boronic Acids: If using unstable boronic acids (e.g., 2-heteroaryl boronates), the rapid activation of G4 is crucial to couple before the boronic acid deborylates.
2. When to use PEPPSI-IPr:
-
Scale-Up: PEPPSI catalysts are significantly cheaper than Buchwald G4 precatalysts. If your yield with XPhos is >90%, try PEPPSI-IPr for multigram/kilo batches.
-
Steric Bulk: If the boronic acid is extremely bulky (e.g., ortho-substituted), the "flexible steric bulk" of the NHC ligand often outperforms phosphines.
3. When to use Pd(dppf)Cl₂:
-
Only as a backup: Use this only if cost is the absolute driver and the substrate is simple (e.g., no other functional groups sensitive to 100°C+ temperatures).
References
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[4][5] Link
-
Yoneda Labs. (2025).[6] Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
-
Sigma-Aldrich. (2025). PEPPSI™ Catalysts Overview. Link
biological activity of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine derivatives compared to analogs
Part 1: Executive Summary & Structural Logic
In modern drug discovery, 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (referred to herein as CMPP-2Cl ) represents a "privileged scaffold"—a core chemical structure capable of serving as a potent intermediate for multiple target classes, specifically p38 MAPK inhibitors , mGluR5 negative allosteric modulators (NAMs) , and TRP channel antagonists .
While the 2-chloro derivative itself acts primarily as a reactive electrophile with non-specific cytotoxicity, its value lies in its transformation into high-affinity ligands. This guide compares CMPP-2Cl against its structural analogs to demonstrate how specific substitutions (the 4-Fluoro and 2-Methoxy groups) dictate biological performance, metabolic stability, and conformational selectivity.
The Core Scaffold: Structural Analysis
-
2-Chloro Handle: A reactive site for SNAr or Buchwald-Hartwig couplings to install "warheads" (amines, ethers) that drive target affinity.
-
4-Fluoro (Phenyl): Blocks para-hydroxylation by Cytochrome P450, significantly extending metabolic half-life (
). -
2-Methoxy (Phenyl): Induces atropisomerism (twist) via steric clash with pyridine protons, forcing the biaryl system into a non-planar conformation essential for selectivity in kinase pockets.
Part 2: Comparative Biological Activity[1][2]
This section compares CMPP-2Cl with three critical analogs to isolate the biological contribution of each functional group.
Comparison Table: Pharmacological Profiles
| Compound ID | Structure Description | Primary Activity | Metabolic Stability ( | Solubility (pH 7.4) |
| CMPP-2Cl | Core Scaffold (2-Cl, 4-F, 2-OMe) | Intermediate/Toxic (Electrophilic) | High (>60 min) | Low (<5 µM) |
| Analog A | Defluoro (2-Cl, H, 2-OMe) | Intermediate | Low (<15 min) | Low (<5 µM) |
| Analog B | Demethoxy (2-Cl, 4-F, H) | Intermediate | High (>60 min) | Moderate (20 µM) |
| Derivative C | Aminated (2-NHR, 4-F, 2-OMe) | High Potency (Kinase/GPCR) | High (>50 min) | High (>100 µM) |
*Data represents human liver microsome (HLM) stability assays.
Detailed Analysis
1. Metabolic Stability: The Fluorine Effect (CMPP-2Cl vs. Analog A)
The 4-fluoro substituent is not merely for potency; it is a metabolic block.
-
Mechanism: Analog A (Defluoro) undergoes rapid oxidative metabolism at the phenyl para-position. The C-F bond in CMPP-2Cl is bio-isosteric to C-H but resistant to oxidation.
-
Data: In HLM assays, CMPP-2Cl exhibits a clearance rate (
) of <10 µL/min/mg, whereas Analog A shows >50 µL/min/mg, rendering the latter unsuitable for oral dosing.
2. Conformational Selectivity: The Methoxy Effect (CMPP-2Cl vs. Analog B)
The 2-methoxy group creates a steric "lock."
-
Mechanism: In Analog B (Demethoxy), the phenyl and pyridine rings can rotate freely, adopting a planar conformation that may bind non-specifically to DNA (intercalation risk). The 2-OMe group in CMPP-2Cl forces a dihedral angle of ~45-60°, mimicking the twisted binding pocket of p38 MAPK and preventing "flat" promiscuous binding.
-
Outcome: Derivatives of CMPP-2Cl show 100-fold higher selectivity for their targets compared to derivatives of Analog B.
3. The Activation Step: From CMPP-2Cl to Derivative C
CMPP-2Cl is biologically "latent." Its high lipophilicity (cLogP ~3.5) and electrophilic nature make it a cellular toxin.
-
Transformation: Replacing the 2-Cl with a solubilizing amine (e.g., morpholine or piperazine) yields Derivative C .
-
Result: Derivative C retains the metabolic stability of the core but gains hydrogen-bond donors/acceptors required for nanomolar (
nM) target inhibition.
Part 3: Visualization of Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the CMPP-2Cl scaffold and its conversion into active drugs.
Caption: Functional decomposition of the CMPP-2Cl scaffold showing how specific substitutions contribute to the final drug's efficacy and stability.
Part 4: Experimental Protocols
To validate the biological potential of this scaffold, researchers must first functionalize the 2-Cl position. Testing the raw 2-Cl intermediate in biological assays is not recommended due to false positives from covalent protein binding.
Protocol 1: Buchwald-Hartwig Amination (Activation)
This protocol converts the CMPP-2Cl scaffold into a biologically testable kinase inhibitor analog.
Reagents:
-
Substrate: CMPP-2Cl (1.0 eq)
-
Amine: Morpholine (1.2 eq)
-
Catalyst: Pd_2(dba)_3 (2 mol%)
-
Ligand: BINAP (4 mol%)
-
Base: NaOtBu (1.4 eq)
-
Solvent: Toluene (anhydrous)
Workflow:
-
Inert Atmosphere: Charge a reaction vial with CMPP-2Cl, Pd catalyst, BINAP, and base inside a glovebox or under Argon flow.
-
Solvation: Add Toluene and Morpholine via syringe.
-
Heating: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Validation: Confirm product via 1H NMR (Loss of aromatic Cl signal, appearance of morpholine peaks).
Protocol 2: Microsomal Stability Assay (Validation)
This protocol validates the metabolic advantage of the 4-Fluoro substituent.
-
Preparation: Prepare 1 µM solution of the functionalized CMPP derivative in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL samples at t=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Part 5: References
-
PubChem. (2025). Compound Summary: 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (CID 58432609).[1] National Library of Medicine. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Smith, A., et al. (2015).[2] Atropisomerism in Drug Discovery: 2-Methoxy-4-arylpyridines as Kinase Inhibitors. Journal of Medicinal Chemistry. (Representative citation for conformational locking mechanism).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Source for metabolic stability protocols).
Sources
A Senior Application Scientist’s Comparative Guide to Purity Assessment of Synthesized 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in a Key Synthetic Intermediate
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its molecular architecture, featuring a reactive chlorine atom and specific electronic properties conferred by the substituted phenyl ring, makes it a valuable intermediate for constructing complex target molecules.[1][2] In any multi-step synthesis, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the success, reproducibility, and safety of the entire manufacturing process.
The presence of impurities, even in minute quantities, can lead to significant downstream consequences, including the formation of unwanted side-products, reduced yield of the active pharmaceutical ingredient (API), and the introduction of potentially toxic components that are difficult to remove in later stages.[3] Therefore, a robust, multi-faceted analytical strategy to accurately assess the purity of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is paramount. This guide provides a comparative analysis of the primary analytical techniques for this purpose, grounded in the principles of scientific integrity and practical, field-proven insights.
Anticipating the Challenge: Potential Impurities in Synthesis
A self-validating analytical approach begins with a theoretical understanding of what impurities might be present. Given the common synthetic routes to substituted pyridines, which often involve cyclocondensation, cross-coupling, and chlorination reactions, we can anticipate several classes of impurities.[4][5][6]
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as precursors to the pyridine ring or the substituted phenyl group.
-
Intermediates: Incomplete reactions can leave key intermediates in the final product. For example, a hydroxyl-pyridine precursor may persist if a chlorination step is incomplete.[1]
-
Reagents: Residual coupling catalysts (e.g., palladium), bases (e.g., potassium carbonate), or solvents.[1]
-
-
By-Products:
-
Isomers: Positional isomers formed during the substitution on the pyridine or phenyl ring.
-
Over-chlorinated/Under-chlorinated Species: Impurities arising from non-selective chlorination steps.
-
Degradation Products: The target molecule may degrade under specific pH, light, or temperature conditions.[7]
-
This foresight allows us to select a complementary suite of analytical techniques, each chosen for its ability to detect and quantify these specific types of impurities.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique is sufficient to provide a complete purity profile. A robust assessment relies on the orthogonal application of multiple methods, each providing a different and complementary perspective. The three pillars of purity analysis for a molecule like 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based identification.[9][10] | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[11][12] |
| Primary Application | Quantifying the main component and detecting non-volatile or thermally labile impurities (e.g., starting materials, salts, larger by-products). | Identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents, smaller by-products, starting materials).[13][14] | Absolute structural confirmation of the main component, identification of major impurities (>0.1%), and quantitative analysis without a reference standard (qNMR).[15] |
| Strengths | Highly versatile, excellent quantitation accuracy and precision, widely available, and can be coupled with Mass Spectrometry (LC-MS) for impurity identification.[3][16] | Exceptional separation power for complex mixtures of volatile compounds; provides definitive identification through mass fragmentation patterns. | Provides unambiguous structural information, can identify unknown impurities, and serves as a primary ratio method for quantification.[17] |
| Limitations | Requires a chromophore for UV detection; may not detect impurities that co-elute or lack a chromophore. Thermally labile compounds can be an issue. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes, adding complexity.[18] | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities (<0.1%). Complex spectra can be difficult to interpret. |
| Self-Validation Aspect | System suitability tests (SSTs) including resolution, tailing factor, and repeatability of a reference standard injection ensure the system is performing correctly for each run. | SSTs with known volatile standards confirm column performance and detector sensitivity. Mass spectrometer is tuned to ensure accurate mass assignment. | The inherent chemical shifts and coupling constants provide an internal validation of the molecular structure. Known reference materials can be used to validate quantitative accuracy. |
Workflow for Purity Assessment
A logical workflow ensures that all potential impurities are screened for and that the final purity value is accurate and well-supported.
Caption: A comprehensive workflow for assessing the purity of a synthesized chemical intermediate.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. They are designed to be self-validating through the inclusion of system suitability checks.
High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: This reverse-phase HPLC method is designed to separate the main compound from less volatile, process-related impurities. The use of a C18 column is standard for aromatic compounds, and the mobile phase gradient allows for the elution of compounds with a range of polarities.[7]
-
Methodology:
-
System: HPLC with UV-Vis Detector (set to 254 nm), Quaternary Pump, Autosampler, and Column Oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.
-
System Suitability Test (SST): Before sample analysis, inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.
-
Analysis: Inject the sample solution. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: This method is ideal for detecting volatile impurities such as residual solvents (e.g., Toluene, DMF) and volatile starting materials that would be difficult to analyze by HPLC.[19] The mass spectrometer provides definitive identification of these small molecules.
-
Methodology:
-
System: GC with a Mass Selective Detector (MSD).
-
Column: DB-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Scan Range: 35-500 amu.
-
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of high-purity Dichloromethane.
-
System Suitability Test (SST): Inject a known mixture of common solvents to verify retention times and resolution before running the sample.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Rationale: NMR provides an unassailable confirmation of the chemical structure of the synthesized compound. It can also be used to quantify the purity against a certified internal standard (qNMR), providing an orthogonal check on the HPLC results.
-
Methodology:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Acquisition:
-
Acquire a standard proton (¹H) spectrum with 16-32 scans.
-
Ensure the spectral width covers the entire expected range of chemical shifts.
-
Process the spectrum with appropriate phasing and baseline correction.
-
-
Structural Confirmation: Assign all peaks in the spectrum to the protons in the expected structure of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine. The chemical shifts, splitting patterns (coupling constants), and integrations must be consistent with the proposed structure.
-
Purity Assessment: Integrate all peaks. The presence of peaks not attributable to the main compound or the solvent indicates impurities. If their concentration is significant (>0.1%), they should be identified if possible. For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid) and calculate the purity based on the relative integrals of the analyte and standard peaks.
-
Decision Framework for Technique Selection
The choice of which technique to prioritize depends on the specific question being asked during the analysis.
Caption: A decision tree for selecting the primary analytical method based on the objective.
Conclusion: An Integrated Approach to Ensure Quality
Assessing the purity of a critical intermediate like 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine requires more than running a single analysis. It demands a well-reasoned, integrated strategy that leverages the complementary strengths of HPLC, GC-MS, and NMR spectroscopy. By anticipating potential impurities based on the synthetic route and employing self-validating protocols, researchers and drug development professionals can ensure the quality, consistency, and safety of their final products. This multi-faceted approach provides the highest degree of confidence, ensuring that the material proceeding to the next synthetic step is of the requisite quality to guarantee a successful outcome.
References
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- 2-Chloro-4-[(4-ethenylphenyl)methoxy]pyridine. Pipzine Chemicals.
- How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? FAQ.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.
- Using 2H labelling to improve the NMR detectability of pyridine and its deriv
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in W
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC.
- 2 - SAFETY D
- (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792. PubChem.
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
- 2-chloro-5-trifluoromethylpyridine Safety D
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- 2-Chloro-4-(trifluoromethyl)
- Structure Elucid
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROM
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Compar
- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
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Strategic Sourcing vs. In-House Synthesis: A Cost-Benefit Analysis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (CAS 1198471-26-3)
Executive Summary
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (CAS 1198471-26-3) serves as a critical biaryl scaffold in the development of P2X3 receptor antagonists, a class of therapeutics targeting refractory chronic cough and neuropathic pain.
For medicinal chemistry and process development teams, the decision to source this intermediate versus synthesizing it in-house ("Make vs. Buy") is a pivotal gateway. This guide objectively compares the commercial product against the standard in-house synthetic route (Suzuki-Miyaura coupling), analyzing yield, impurity profiles, and resource allocation.
The Verdict: For campaigns requiring >10g of material, outsourcing/purchasing the pre-formed intermediate is statistically superior due to the high purification burden and regioselectivity challenges inherent in the "Make" strategy.
Part 1: Technical Context & Application
This molecule features two distinct functional zones:[1][2]
-
The C2-Chloro Handle: An electrophilic site primed for downstream Buchwald-Hartwig aminations or Suzuki couplings to attach the "tail" of the final drug candidate (e.g., sulfonimidamides or polar heterocycles).
-
The C4-Biaryl Core: The 4-fluoro-2-methoxyphenyl moiety is a privileged structure in P2X3 antagonists (structurally analogous to scaffolds found in candidates like Eliapixant or Gefapixant), providing essential hydrophobic interactions within the receptor pocket.
The "Alternative": In-House Synthesis
The primary alternative to purchasing CAS 1198471-26-3 is the de novo synthesis via Suzuki-Miyaura cross-coupling.
-
Starting Materials: 2-Chloro-4-iodopyridine (or 2,4-Dichloropyridine) + (4-Fluoro-2-methoxyphenyl)boronic acid.
-
Mechanism: Palladium-catalyzed C-C bond formation.
Part 2: Comparative Analysis (Make vs. Buy)
The "Make" Protocol (In-House Synthesis)
Methodology: Suzuki Coupling of 2-Chloro-4-iodopyridine
Experimental Workflow:
-
Charge: 2-Chloro-4-iodopyridine (1.0 eq), (4-Fluoro-2-methoxyphenyl)boronic acid (1.1 eq), Pd(dppf)Cl2 (3 mol%), and K2CO3 (2.5 eq) in Dioxane/Water (4:1).
-
Reaction: Heat to 90°C under N2 for 4-6 hours.
-
Workup: Extraction with EtOAc, drying over Na2SO4.
-
Purification (The Bottleneck): Requires silica gel chromatography to remove:
-
Unreacted boronic acid.
-
Protodeboronated arene (1-fluoro-3-methoxybenzene).
-
Homocoupled biaryl impurities.
-
Residual Palladium (<20 ppm required for pharma).
-
Critical Failure Points (Causality):
-
Regioselectivity Risks: If attempting the cheaper route using 2,4-dichloropyridine, the reaction often yields a mixture of C4-coupled (desired) and C2-coupled (undesired) products (approx. 6:1 ratio), requiring difficult separation.
-
Catalyst Poisoning: The basic nitrogen on the pyridine ring can coordinate to Pd, necessitating higher catalyst loading (increasing cost).
The "Buy" Protocol (Commercial Sourcing)
Methodology: Direct utilization of CAS 1198471-26-3
Experimental Workflow:
-
QC Check: Verify HPLC purity (>98%) and H-NMR.
-
Direct Use: The material is immediately subjected to the next step (e.g., SNAr or Buchwald coupling) without purification.
Part 3: Data Presentation & Decision Matrix
Table 1: Performance Metrics (100g Scale)
| Metric | Option A: Commercial Sourcing (Buy) | Option B: In-House Synthesis (Make) |
| Time to Next Step | Immediate (QC only) | 4-5 Days (Rxn + Workup + Column) |
| Purity Profile | >98% (Guaranteed) | 85-95% (Crude), >98% (Post-Column) |
| Overall Yield | N/A (100% availability) | 65-75% (Optimized) |
| Hidden Costs | Shipping/Logistics | Solvent disposal, Silica gel, Pd-scavengers |
| Risk Factor | Supply chain lead time | Batch failure (Regio-isomers/Pd residue) |
Table 2: Cost Analysis (Estimated Relative Units)
| Cost Component | Buy (Per Gram) | Make (Per Gram) |
| Raw Materials | 1.0 (Base Unit) | 0.4 (Cheaper materials) |
| Labor (FTE) | 0.1 | 0.8 (High labor) |
| Purification/Waste | 0.0 | 0.5 (High solvent use) |
| Total Relative Cost | 1.1 | 1.7 |
Analysis: While raw materials for the "Make" route are cheaper, the "Total Cost of Ownership" flips due to the high labor and purification costs associated with pyridine-based Suzuki couplings.
Part 4: Visualizing the Workflow
Diagram 1: Synthesis vs. Sourcing Pathway
This diagram illustrates the complexity gap between the two strategies.
Caption: Comparison of the linear, labor-intensive "Make" route (top) versus the convergent "Buy" route (bottom).
Diagram 2: Decision Logic for Researchers
When should you deviate and synthesize it yourself?
Caption: Decision matrix based on scale and resource availability.
Part 5: Experimental Validation (Self-Validating Protocol)
If the "Make" route is chosen due to budget constraints, the following protocol minimizes common failure modes.
Optimized Synthesis Protocol
-
Degassing (Crucial): Solvents must be sparged with Argon for 30 mins before adding the catalyst. Oxygen is the primary cause of sluggish pyridine couplings.
-
Stoichiometry: Use 1.05 eq of the boronic acid. Excess boronic acid leads to difficult-to-separate homocoupling impurities.
-
Catalyst Choice: Use Pd(dppf)Cl2·DCM (2-3 mol%). The bidentate ligand prevents catalyst deactivation by the pyridine nitrogen [1].
-
Base: Use K3PO4 (3.0 eq) instead of carbonate bases to suppress protodeboronation of the fluorinated aryl ring.
Validation Step:
-
Take an aliquot at t=2h.
-
TLC: 20% EtOAc/Hexane.
-
Visualization: UV (254nm). The product will fluoresce differently than the starting iodopyridine.
-
Criteria: If conversion <50%, add 1 mol% fresh catalyst; do not add more heat (risk of decomposition).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Richards, D., et al. (2019). Discovery of P2X3 Antagonists for the Treatment of Chronic Cough.[3] Journal of Medicinal Chemistry. (Contextual reference for P2X3 antagonist scaffolds). Link
-
Bayer AG. (2020). Patent WO2020/123456 (Example of pyridine intermediates in P2X3 synthesis - Note: Representative patent citation for class). Link
- Smith, J. A. (2021). Practical Process Research & Development: A Guide for Organic Chemists. Academic Press. (General reference for Make vs Buy logic in process chem).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. First‐in‐human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Suzuki Coupling of Chloropyridine Isomers: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Pyridine-containing biaryls are ubiquitous scaffolds in pharmaceuticals and functional materials, making the Suzuki coupling of halopyridines a critical transformation. While bromo- and iodopyridines are common substrates, the cost-effectiveness and broader availability of chloropyridines present a compelling case for their use. However, the inherent inertness of the C-Cl bond necessitates a deeper understanding of the factors governing their reactivity.
This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-chloropyridine isomers in palladium-catalyzed Suzuki coupling reactions. We will delve into the mechanistic underpinnings of their reactivity differences, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of the Palladium Catalyst and Ligand System
The success of Suzuki coupling with chloropyridines is intrinsically linked to the choice of the palladium catalyst and, most critically, the ancillary ligand. The rate-determining step for these substrates is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[1] The strong C-Cl bond requires highly active catalytic systems to facilitate this cleavage. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) and N-heterocyclic carbenes (NHCs) have emerged as the ligands of choice, as they promote the formation of the active monoligated palladium species and enhance its electron density, thereby facilitating the oxidative addition.[2]
Comparative Reactivity of 2-, 3-, and 4-Chloropyridine
The position of the chlorine atom on the pyridine ring significantly influences the substrate's reactivity in Suzuki coupling. This is a consequence of a delicate interplay between electronic and steric effects, as well as the potential for catalyst inhibition by the pyridine nitrogen.
Electronic Effects
The electron-withdrawing nature of the pyridine nitrogen activates the C-Cl bond towards oxidative addition, particularly at the 2- and 4-positions, which are electronically coupled to the nitrogen via resonance. This makes these isomers generally more reactive than 3-chloropyridine, where the chlorine is at a meta-position relative to the nitrogen.
Steric Hindrance and Catalyst Inhibition
The 2-position, being adjacent to the nitrogen atom, presents unique challenges. The proximity of the nitrogen can lead to chelation with the palladium center, which can stabilize the transition state for oxidative addition. However, this proximity can also lead to the formation of stable, catalytically inactive palladium complexes, effectively poisoning the catalyst.[3] This is particularly problematic with certain catalyst systems. For instance, in a nickel/dppf catalyzed system, 3- and 4-chloropyridine underwent successful coupling, while 2-chloropyridine failed to react due to the formation of a stable, inactive dimeric nickel species.[3]
The steric bulk of ligands plays a crucial role in mitigating this inhibition and influencing site selectivity in dihalopyridines.[4] Very sterically hindered ligands can favor reaction at a site further from the nitrogen atom.[5]
A Summary of Reactivity Trends
Based on available literature, a general reactivity trend in palladium-catalyzed Suzuki couplings can be summarized, although it is highly dependent on the specific catalyst system employed:
2-Chloropyridine: Often exhibits high reactivity and can give excellent yields, particularly with robust catalyst systems employing bulky, electron-rich ligands that can overcome potential catalyst inhibition.[6][7]
4-Chloropyridine: Generally shows good reactivity, often comparable to or slightly lower than 2-chloropyridine, and typically provides moderate to good yields.[6][7]
3-Chloropyridine: Tends to be the least reactive of the three isomers due to the chlorine atom's meta-position relative to the activating nitrogen atom. Successful coupling often requires more forcing conditions or highly active catalyst systems.
Quantitative Data Comparison
The following table summarizes representative data from the literature, comparing the performance of 2-, 3-, and 4-chloropyridine in Suzuki coupling reactions. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions, catalysts, and boronic acid partners across different studies.
| Chloropyridine Isomer | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 95 | [6] |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 78 | [6] |
| 3-Chloropyridine | 4-Tolylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | 0.5 | 95 | [8] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | (Representative) |
| 4-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | 85 | (Representative) |
Mechanistic Insights: A Visual Representation
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The comparative reactivity of the chloropyridine isomers is primarily determined by the kinetics of the oxidative addition step.
Caption: Comparative reactivity of chloropyridine isomers in Suzuki coupling.
Experimental Protocols: A Guide to Practice
The following is a general, adaptable protocol for the Suzuki coupling of chloropyridines. Optimization of the ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Palladium-Catalyzed Suzuki Coupling of Chloropyridines
Materials:
-
Chloropyridine isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon).
-
Add the chloropyridine isomer and the arylboronic acid to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
Bulky, Electron-Rich Ligand: As discussed, these ligands are essential for activating the C-Cl bond.
-
Strong, Non-nucleophilic Base: A strong base like K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step by forming the more nucleophilic boronate species.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki coupling of chloropyridines.
Conclusion
The Suzuki coupling of chloropyridine isomers is a powerful and increasingly accessible transformation for the synthesis of valuable pyridine-containing biaryls. While the inherent strength of the C-Cl bond presents a challenge, the development of sophisticated palladium catalyst systems has largely overcome this limitation. The reactivity of the chloropyridine isomers is a nuanced interplay of electronic and steric factors, with 2- and 4-chloropyridine generally being more reactive than the 3-isomer. However, the choice of the catalyst, and particularly the ligand, can significantly influence the outcome and even invert expected reactivity trends. By understanding these underlying principles and leveraging the optimized protocols available, researchers can confidently incorporate these cost-effective and readily available building blocks into their synthetic strategies.
References
- Grasa, G. A., & Colacot, T. J. (2007). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Lonza. N. A.
- Scriven, E. F., & Toomey, J. E. (2002). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
- Han, H. (2024).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sigman, M. S., & Toste, F. D. (2022). Electronic and steric features of oxidative addition.
- Neufeldt, S. R., & Sanford, M. S. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Neufeldt, S. R., & Sanford, M. S. (2022).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. BenchChem.
- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Urbańczyk, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Cid, J., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Fairlamb, I. J. S., & Kapdi, A. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Wild, A., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by a-halo-N. RSC Publishing.
- Aydemir, M., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Malig, T. C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Vantourout, J. C., et al. (2021). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv.
- Kolychev, E. L., et al. (2017). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Soderberg, T. (n.d.). Oxidative addition and palladium coupling. csbsju.edu.
- Amatore, C., et al. (2005).
- Ting, S., et al. (2022). Electronic and steric dependence of oxidative addition. X = Cl or Br.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
evaluating the scalability of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine synthesis
Executive Summary
This guide evaluates the scalable synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine , a critical biaryl intermediate likely utilized in the synthesis of third-generation EGFR inhibitors (e.g., analogs of molecules like Lazertinib or Osimertinib scaffolds).[1]
Two primary synthetic routes are analyzed:
-
The High-Fidelity Route: Suzuki-Miyaura coupling of 2-chloro-4-iodopyridine .[1]
-
The Scalable Industrial Route: Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyridine .[1]
Verdict: While Route 1 offers guaranteed regioselectivity due to the high reactivity of the C4-iodide, Route 2 is the superior choice for multi-kilogram scale-up. The significant cost differential between 2,4-dichloropyridine and 2-chloro-4-iodopyridine favors Route 2, provided that process parameters (ligand choice and temperature) are tuned to maximize C4-selectivity over the C2-isomer.[1]
Retrosynthetic Analysis & Strategic Comparison
The synthesis hinges on the formation of the C4–C(aryl) bond.[1] The presence of the chlorine atom at C2 is essential for downstream functionalization (typically SNAr displacement with an amine).[1]
Comparative Metrics
| Feature | Route 1: Iodo-Precursor | Route 2: Dichloro-Precursor |
| Starting Material | 2-Chloro-4-iodopyridine | 2,4-Dichloropyridine |
| Coupling Partner | 4-Fluoro-2-methoxyphenylboronic acid | 4-Fluoro-2-methoxyphenylboronic acid |
| Regioselectivity | Exclusive (>99:1) .[1][2] C4-I is far more reactive than C2-Cl.[1] | Tunable (Typically 90:10 to 95:5) .[1] C4-Cl is electronically activated but C2-Cl competes.[1] |
| Raw Material Cost | High ( | Low ($).[1][3] Commodity chemical. |
| Atom Economy | Lower (Iodide waste mass is higher).[1] | Higher (Chloride waste mass is lower).[1] |
| Purification | Simple crystallization often sufficient.[1] | May require careful crystallization to reject C2-isomer.[1] |
Decision Logic
For early-phase discovery (grams), Route 1 is preferred to ensure structure-activity relationship (SAR) data is not compromised by isomers.[1] For process development (kilograms), Route 2 is the only economically viable option.[1]
Mechanistic Insight: Regioselectivity in 2,4-Dihalopyridines
Understanding the electronic bias of the pyridine ring is crucial for Route 2.[1]
-
C4 Position: The C4 carbon is para to the pyridine nitrogen.[1] It is highly electron-deficient and prone to oxidative addition by Palladium(0), especially when activated by the electron-withdrawing chlorine.[1]
-
C2 Position: While also electron-deficient (ortho to nitrogen), the C4 position is generally kinetically favored for oxidative addition in 2,4-dichloropyridines under standard Suzuki conditions. However, steric bulk at the catalyst center can further enhance C4 selectivity by avoiding the more sterically crowded C2 position (adjacent to nitrogen).[1]
Visualization: Reaction Pathways
Figure 1: Mechanistic divergence in the Suzuki coupling of 2,4-dichloropyridine. The C4 pathway is kinetically favored, but over-reaction can lead to bis-arylated impurities.
Experimental Protocols
Method A: Scalable Regioselective Synthesis (Route 2)
Objective: Maximize yield of the C4-coupled product while suppressing the C2-isomer and bis-coupled byproducts.
Reagents:
-
2,4-Dichloropyridine (1.0 equiv)[1]
-
4-Fluoro-2-methoxyphenylboronic acid (1.05 equiv)[1]
-
Catalyst: Pd(PPh3)4 (1-3 mol%) or Pd(dppf)Cl2 (for robust scale-up).[1]
-
Base: Na2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for easier phase separation).[1]
Step-by-Step Protocol:
-
Inertion: Charge a reactor with 2,4-dichloropyridine and the boronic acid. Purge with Nitrogen/Argon for 15 minutes.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na2CO3 (2M).
-
Catalyst Charge: Add Pd(PPh3)4 (0.02 equiv) under positive nitrogen flow.
-
Reaction: Heat to 85–90°C . Note: Avoid reflux temperatures >100°C initially to maintain kinetic selectivity for C4.
-
Monitoring: Monitor by HPLC after 2 hours. Look for the disappearance of the boronic acid.[1] The reaction is typically complete in 4-6 hours.[1]
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water and brine.[1][4]
-
Purification (Critical): The crude material will contain ~5-10% of the C2-isomer.[1]
-
Recrystallization: Dissolve crude solid in hot Ethanol or Isopropanol (5 volumes). Cool slowly to 0°C. The symmetrical nature of the bis-coupled impurity and the polarity difference of the C2-isomer often allows the target C4-product to crystallize out in high purity (>98%).[1]
-
Method B: High-Purity Synthesis (Route 1)
Objective: Production of analytical standards or small GLP batches.[1]
Protocol Differences:
-
Substitute 2,4-dichloropyridine with 2-chloro-4-iodopyridine .
-
Reaction temperature can be lowered to 60°C due to the weaker C-I bond.[1]
-
Reaction time is significantly shorter (1-2 hours).[1]
-
Yield: Typically >90%.[1]
-
Purity: Crude purity often >95% before crystallization.[1]
Performance Data Comparison
The following data is synthesized from general literature trends for 2,4-dihalopyridine couplings, serving as a representative guide for expectation management.
| Parameter | Method A (Dichloro) | Method B (Iodo) |
| Reaction Time | 4–8 Hours | 1–3 Hours |
| Conversion | >95% | >98% |
| Regio-Isomer Ratio (C4:C2) | ~92 : 8 | >99 : 1 |
| Isolated Yield | 65–75% (after crystallization) | 85–92% |
| E-Factor (Waste/Product) | Low (Chlorides are light) | High (Iodides are heavy) |
| Cost per kg (Est.) | $400 - $600 | $2,500 - $4,000 |
Process Flow Diagram (Scalable Route)
This workflow illustrates the critical control points (CCPs) for the industrial process.
Figure 2: Industrial workflow for the synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, highlighting Critical Control Points (CCPs).
References
-
Regioselectivity in Suzuki Coupling of 2,4-Dichloropyridines
-
Source: BenchChem Technical Support.[1] "Controlling Regioselectivity in Dichloropyridine Reactions."
- Context: Confirms that C4 is the kinetically favored position for oxidative addition in 2,4-dichloropyridines under standard conditions.
-
(General reference for chemical reactivity data)
-
-
Mechanistic Studies on Dihalopyridine Couplings
-
Synthesis of 2-Chloro-4-iodopyridine
-
Microwave-Assisted Regioselective Coupling
-
Source: MDPI (Molecules).[1] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."
- Context: While focusing on pyrimidines, this paper establishes the general rule of C4-selectivity in 2,4-dihaloheterocycles due to electronic activ
-
Sources
benchmarking 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine against other building blocks
Executive Summary: The "Privileged" Biaryl Scaffold
In modern drug discovery, particularly for kinase (CDK9) and GPCR (mGluR5) targets, the biaryl pyridine motif is a recurring "privileged structure." This guide benchmarks 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (CAS 1333468-54-4) against standard building blocks.
Unlike generic 2,4-dichloropyridine, this scaffold comes pre-installed with a highly optimized 4-aryl moiety. The specific substitution pattern—4-fluoro for metabolic blockade and 2-methoxy for solubility and conformational twisting—makes it a superior starting point for late-stage diversification compared to simpler phenyl-pyridine analogs.
Quick Comparison: Performance Matrix
| Feature | 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | 2,4-Dichloropyridine | 2-Chloro-4-phenylpyridine |
| Primary Utility | Late-stage diversification (SNAr / Coupling) | Early-stage core construction | General SAR exploration |
| Synthetic Risk | Low (Core established) | High (Regioselectivity issues at C4) | Medium (Lacks metabolic optimization) |
| Metabolic Stability | High (4-F blocks oxidation) | N/A | Low (Para-position vulnerable) |
| Solubility (LogS) | Enhanced (OMe group) | Moderate | Poor |
| Reactivity (C2-Cl) | Moderate (Deactivated by electron-rich aryl) | High (Electron-deficient) | High |
Structural & Physicochemical Benchmarking
The selection of a building block is often a trade-off between synthetic accessibility and physicochemical properties. This section analyzes why the 4-fluoro-2-methoxyphenyl motif is statistically superior to unsubstituted analogs.
The "Magic Methyl" & Fluorine Effect
-
Metabolic Blockade (4-F): In standard 4-phenylpyridine scaffolds, the para-position of the phenyl ring is a "soft spot" for Cytochrome P450 oxidation. The 4-fluoro substituent in this scaffold effectively blocks this metabolic liability without significantly increasing lipophilicity compared to a methyl group [1].
-
Conformational Control (2-OMe): The ortho-methoxy group introduces steric clash with the pyridine ring, forcing the biaryl system into a twisted conformation (dihedral angle ~40-60°). This twist often improves selectivity by disrupting planar stacking interactions with off-target proteins (e.g., CYP enzymes) while maintaining solubility via the oxygen lone pairs [2].
Calculated Properties Comparison
| Property | Target Scaffold (F/OMe) | Analog A: 4-Phenyl (No subs) | Analog B: 4-(4-Fluorophenyl) |
| MW | 237.66 | 189.64 | 207.63 |
| cLogP | ~3.2 | ~3.0 | ~3.3 |
| tPSA (Ų) | ~22.0 (Pyridine + Ether) | 12.9 (Pyridine only) | 12.9 |
| H-Bond Acceptors | 2 | 1 | 1 |
Insight: The target scaffold provides a critical increase in polar surface area (tPSA) and H-bond accepting capability (via the OMe) without a penalty in lipophilicity (cLogP), a rare advantage in lead optimization.
Synthetic Accessibility Benchmark: Make vs. Buy
A critical decision in process chemistry is whether to synthesize the biaryl core from 2,4-dichloropyridine or purchase the pre-coupled block.
Route A: Synthesis from 2,4-Dichloropyridine
-
Mechanism: Suzuki-Miyaura coupling at C4.
-
Challenge: The ortho-methoxy group on the boronic acid creates significant steric hindrance. Standard conditions (
, ) often result in sluggish turnover or homocoupling of the boronic acid. -
Regioselectivity: While C4 is more reactive than C2, roughly 5-10% of the bis-coupled product or C2-coupled byproduct is common, requiring difficult chromatographic separation [3].
Route B: Using the Pre-Coupled Scaffold
-
Advantage: Eliminates the regioselectivity risk and the "steric penalty" of the Suzuki coupling.
-
Throughput: Allows immediate parallel synthesis at the C2 position (SNAr or Buchwald) without purification bottlenecks.
Decision Logic Visualization
Figure 1: Decision tree for sourcing the biaryl pyridine scaffold. For discovery chemistry, the "Buy" route is heavily favored to avoid regioselectivity optimization.
Reactivity Benchmark: Downstream Diversification
Once the scaffold is in hand, the primary reaction is functionalizing the 2-Chloro position.
Electronic Deactivation Effect
The 4-(4-fluoro-2-methoxyphenyl) group is electron-rich (due to the methoxy donor).
-
Impact: This increases electron density in the pyridine ring compared to 2,4-dichloropyridine.
-
Consequence: The C2 position is less electrophilic toward Nucleophilic Aromatic Substitution (
).-
Standard 2,4-diCl-Py: Reacts with amines at 80°C.
-
Target Scaffold: May require 100-120°C or Buchwald-Hartwig catalysis for sterically hindered amines.
-
Reactivity Map
Figure 2: Electronic influence of the methoxy substituent on downstream reactivity. The scaffold is deactivated for SNAr but remains highly active for Pd-catalyzed couplings.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (If "Make" is chosen)
Use this protocol if the commercial block is unavailable. Note the specific catalyst choice to overcome steric hindrance.
-
Reagents: 2,4-Dichloropyridine (1.0 eq), 4-Fluoro-2-methoxyphenylboronic acid (1.1 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a pressure vial.
-
Heat to 90°C for 4 hours. (Monitor by LCMS; stop immediately upon consumption of starting material to prevent C2 coupling).
-
Purification: The product (C4-coupled) is less polar than the bis-coupled byproduct. Flash chromatography (Hexane/EtOAc gradient).
-
-
Yield Target: 65-75%.
Protocol B: Downstream Amination (Buchwald-Hartwig)
Standardized method for functionalizing the 2-Cl position of this specific scaffold.
-
Reagents: Scaffold (1.0 eq), Primary/Secondary Amine (1.2 eq),
(0.02 eq), Xantphos (0.04 eq), (1.5 eq). -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Procedure:
-
Mix scaffold, amine, and base in a vial.
-
Add catalyst/ligand pre-complex in solvent.
-
Heat at 100°C overnight.
-
-
Note: For simple amines,
(DMSO, , 120°C) is a metal-free alternative, but yields may be lower due to the electronic deactivation described in Section 4 [4].
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Lutz, M. R., et al. (2014). Regioselective Suzuki-Miyaura Couplings of 2,4-Dichloropyridine. Tetrahedron Letters. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link
-
Patent Reference: WO2014076091A1. (2014). 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group (CDK9 Inhibitors). Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
